1-(2-Nitrophenyl)piperidine
描述
Structure
2D Structure
属性
IUPAC Name |
1-(2-nitrophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-7-3-2-6-10(11)12-8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAUAKBDZSYXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279968 | |
| Record name | 1-(2-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15822-77-2 | |
| Record name | 15822-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Nitrophenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2-Nitrophenyl)piperidine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Nitrophenyl)piperidine is a chemical compound featuring a piperidine ring substituted with a 2-nitrophenyl group. This guide provides a comprehensive overview of its chemical structure, properties, and synthesis, alongside detailed experimental protocols. While specific biological activities and signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide also explores the broader context of nitrophenyl and piperidine-containing molecules in drug discovery and research, providing a basis for future investigation.
Chemical Structure and Identification
This compound is an aromatic heterocyclic compound. The core structure consists of a saturated six-membered heterocycle, piperidine, linked via its nitrogen atom to a benzene ring which is substituted with a nitro group at the ortho position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 15822-77-2 |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| SMILES | C1CCN(CC1)C2=CC=CC=C2--INVALID-LINK--[O-] |
| InChIKey | WDAUAKBDZSYXEM-UHFFFAOYSA-N |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 76°C to 78°C | [1] |
| Boiling Point | Not available | |
| Solubility | No specific data available. Expected to be soluble in organic solvents. | |
| Appearance | Orange-yellow solid | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. Key expected peaks would include those for C-H (alkane and aromatic), C=C (aromatic), and N-O (nitro group) stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are vital for elucidating the detailed structure. The ¹H NMR would show characteristic signals for the protons on the piperidine and nitrophenyl rings. The ¹³C NMR would provide information on the carbon skeleton.
While specific spectral data is not fully detailed here, it is available through various chemical databases.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAAr) reaction. This involves the reaction of an ortho-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene) with piperidine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the piperidine.[3]
Diagram 2: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Protocol (Illustrative):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2-nitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Addition of Reagents: Add piperidine (1.1 to 1.5 equivalents) to the solution. The presence of a base, such as potassium carbonate (K₂CO₃), can be used to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid (e.g., K₂CO₃) is present, filter it off. The filtrate can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield this compound.
-
Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.
Analytical Methods
The purity and identity of this compound can be assessed using a variety of analytical techniques.
Table 3: Analytical Techniques
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and purity determination. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Melting Point Analysis | Assessment of purity. |
Biological Activity and Signaling Pathways (Contextual Overview)
While specific biological studies on this compound are limited in the public domain, the piperidine and nitrophenyl moieties are present in numerous biologically active molecules.
-
Piperidine Derivatives: The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in a wide range of pharmaceuticals with diverse activities, including anticancer, antiviral, and neuroprotective effects.[4][5]
-
Nitrophenyl Compounds: Nitrophenyl groups are often used as intermediates in drug synthesis and can be found in compounds with various biological activities.
Given the presence of these pharmacophores, this compound could be a candidate for biological screening. Potential areas of investigation could include its activity as a CCR2 antagonist or its potential effects on various signaling pathways implicated in cancer and other diseases.[6]
Diagram 3: Potential Areas of Biological Investigation
Caption: Potential avenues for biological research on this compound.
Conclusion
This compound is a readily synthesizable compound with a well-defined chemical structure. This guide has provided a detailed overview of its chemical and physical properties, along with a general experimental protocol for its synthesis and analysis. While its specific biological profile remains to be fully elucidated, the presence of the piperidine and nitrophenyl moieties suggests that it may possess interesting pharmacological activities, warranting further investigation by researchers in the field of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-Chloro-6-nitrophenyl)piperidine|CAS 3970-42-1 [benchchem.com]
- 4. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-(2-Nitrophenyl)piperidine from 2-nitrochlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 1-(2-nitrophenyl)piperidine from 2-nitrochlorobenzene. The primary method detailed is the direct nucleophilic aromatic substitution (SNAr), a robust and efficient pathway for the formation of the C-N bond in this specific context. The presence of the ortho-nitro group on the benzene ring is critical, as it strongly activates the aryl chloride for nucleophilic attack by piperidine.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nitrogen atom of piperidine, acting as a nucleophile, attacks the carbon atom bearing the chlorine in 2-nitrochlorobenzene. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, yielding the final product, this compound. The ortho-nitro group plays a crucial role in stabilizing the anionic intermediate through resonance, which facilitates the reaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-nitrochlorobenzene. The data is based on established protocols for analogous reactions, providing a reliable reference for experimental planning.
| Parameter | Value | Notes |
| Reactant Molar Ratio | 1 : 4 (2-Nitrochlorobenzene : Piperidine) | A molar excess of piperidine is recommended, acting as both the nucleophile and the reaction solvent.[1] |
| Reaction Temperature | ~106 °C | The reaction is typically performed under reflux using piperidine as the solvent.[1] The boiling point of piperidine is 106 °C.[2] |
| Reaction Time | 2 hours | A 2-hour reflux period is generally sufficient for the reaction to proceed to completion.[1] |
| Estimated Yield | ~76% | Based on yields reported for structurally similar nucleophilic aromatic substitution reactions.[1] |
| Melting Point (Product) | 76-78 °C | Experimentally determined value for purified this compound.[2][3] |
Experimental Protocol
This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents:
-
2-Nitrochlorobenzene
-
Piperidine
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-nitrochlorobenzene (1.0 equivalent) and piperidine (4.0 equivalents).
-
Reaction Execution: Heat the mixture to reflux (~106 °C) with vigorous stirring. Maintain reflux for 2 hours. The solution will typically darken as the reaction progresses.
-
Work-up: After 2 hours, allow the reaction mixture to cool to room temperature. Dilute the cooled red-brown residue with ethyl acetate (e.g., 20 mL for a small-scale reaction). Transfer the solution to a separatory funnel and wash it three times with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes, is typically effective for separating the product from unreacted starting material and byproducts.
-
Characterization:
-
Appearance: The purified product is expected to be a yellow solid.
-
Melting Point: Determine the melting point of the purified solid. The expected range is 76-78 °C.[2][3]
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Expect signals corresponding to the aromatic protons of the nitrophenyl group and three sets of signals for the piperidine ring protons.
-
¹³C NMR: Expect signals for the six distinct carbons of the aromatic ring and the three distinct carbons of the piperidine ring.
-
-
Visualizations
Reaction Mechanism
The diagram below illustrates the addition-elimination mechanism of the nucleophilic aromatic substitution reaction.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure from reaction setup to final product characterization.
Caption: Experimental Workflow for Synthesis and Purification.
References
An In-depth Technical Guide on the Spectroscopic Data of 1-(2-Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Nitrophenyl)piperidine. The information presented includes mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by detailing the structural characterization of this molecule.
Mass Spectrometry (MS)
Mass spectrometry of this compound was performed using electron ionization (EI). The resulting mass spectrum displays a clear molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure.
Table 1: Mass Spectrometry Data for this compound [1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 206 | 21.8 | [M]⁺ (Molecular Ion) |
| 189 | 100.0 | [M - OH]⁺ |
| 159 | 38.6 | [M - NO₂ - H]⁺ |
| 158 | 24.0 | [M - NO₂ - 2H]⁺ |
| 144 | 12.3 | [C₉H₁₀N]⁺ |
| 130 | 15.9 | [C₈H₈NO]⁺ |
| 104 | 21.2 | [C₇H₆N]⁺ |
| 93 | 13.0 | [C₆H₅N]⁺ |
| 77 | 24.2 | [C₆H₅]⁺ |
Interpretation of the Mass Spectrum: The mass spectrum shows a molecular ion peak [M]⁺ at m/z 206, which corresponds to the molecular weight of this compound (C₁₁H₁₄N₂O₂). The base peak is observed at m/z 189, which can be attributed to the loss of a hydroxyl radical, a common fragmentation pathway for nitroaromatic compounds. Other significant fragments are observed at m/z 159 and 158, likely resulting from the loss of the nitro group and subsequent rearrangements. The presence of fragments at m/z 144, 130, 104, 93, and 77 are indicative of the aromatic and piperidine ring structures.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The data presented here is based on the analysis of a closely related compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, and provides expected absorption regions for the key functional groups.
Table 2: Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930 | Medium | C-H stretch (aliphatic, piperidine ring) |
| ~2850 | Weak | C-H stretch (aliphatic, piperidine ring) |
| ~1600 | Medium | C=C stretch (aromatic ring) |
| ~1570 | Medium | C=C stretch (aromatic ring) |
| ~1510 | Strong | N-O asymmetric stretch (nitro group) |
| ~1445 | Medium | CH₂ bend (piperidine ring) |
| ~1340 | Strong | N-O symmetric stretch (nitro group) |
| ~1250 | Strong | C-N stretch (aryl-N) |
| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted aromatic ring) |
Interpretation of the IR Spectrum: The IR spectrum is expected to show strong absorption bands for the nitro group (N-O stretches) at approximately 1510 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). The presence of the piperidine ring is indicated by the aliphatic C-H stretching vibrations around 2930 and 2850 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1570 cm⁻¹ region. The strong band around 1250 cm⁻¹ is characteristic of the aryl-nitrogen bond. The out-of-plane C-H bending at approximately 750 cm⁻¹ is indicative of the ortho-disubstitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of this compound. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data presented here is interpreted based on the analysis of a structurally similar compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine.
Table 3: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Ar-H (H-3) |
| ~7.5 | t | 1H | Ar-H (H-5) |
| ~7.2 | d | 1H | Ar-H (H-6) |
| ~7.1 | t | 1H | Ar-H (H-4) |
| ~3.1 | t | 4H | -NCH₂- (piperidine, H-2', H-6') |
| ~1.8 | m | 4H | -CH₂- (piperidine, H-3', H-5') |
| ~1.6 | m | 2H | -CH₂- (piperidine, H-4') |
Interpretation of the ¹H NMR Spectrum: The aromatic region of the spectrum is expected to show four distinct signals corresponding to the four protons on the ortho-substituted nitrophenyl ring. The proton ortho to the nitro group (H-3) would likely appear at the most downfield chemical shift. The protons of the piperidine ring are expected to show three sets of signals. The methylene protons adjacent to the nitrogen atom (H-2' and H-6') would be the most deshielded of the aliphatic protons. The other methylene protons of the piperidine ring (H-3', H-5', and H-4') would appear as multiplets in the upfield region.
Table 4: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Ar-C (C-1) |
| ~144 | Ar-C (C-2) |
| ~133 | Ar-CH (C-5) |
| ~126 | Ar-CH (C-3) |
| ~124 | Ar-CH (C-4) |
| ~120 | Ar-CH (C-6) |
| ~52 | -NCH₂- (piperidine, C-2', C-6') |
| ~26 | -CH₂- (piperidine, C-3', C-5') |
| ~24 | -CH₂- (piperidine, C-4') |
Interpretation of the ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show six signals for the aromatic carbons and three signals for the piperidine carbons. The carbon atom attached to the nitro group (C-2) and the carbon atom attached to the piperidine nitrogen (C-1) would be the most downfield of the aromatic signals. The piperidine carbons would appear in the aliphatic region, with the carbons adjacent to the nitrogen (C-2' and C-6') being the most deshielded.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard analytical techniques for the characterization of organic compounds.
Mass Spectrometry
-
Instrumentation : A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction : The sample is introduced directly into the ion source via a solid probe.
-
Ionization : Electron ionization is carried out at 70 eV.
-
Mass Analysis : The fragments are analyzed using a time-of-flight (TOF) or quadrupole mass analyzer.
-
Data Acquisition : The mass spectrum is recorded over a mass range of m/z 50-500.
Infrared Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.
-
Data Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance Spectroscopy
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a pulse width of 30°, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired with proton decoupling. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
1-(2-Nitrophenyl)piperidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)piperidine, a heterocyclic amine with potential applications in chemical synthesis and drug discovery. This document details its chemical and physical properties, synthesis, and spectral data, and explores the broader context of the biological activities of related piperidine derivatives.
Core Chemical Information
CAS Number: 15822-77-2[1]
Molecular Formula: C₁₁H₁₄N₂O₂[1]
Molecular Weight: 206.24 g/mol [1]
| Property | Value | Source |
| CAS Number | 15822-77-2 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Orange-yellow solid | [2] |
| Purity | 98% | [2] |
Synthesis
The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of piperidine with an ortho-substituted nitrobenzene, typically 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group in the ortho position activates the aromatic ring, facilitating the displacement of the leaving group (halide) by the nucleophilic piperidine.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is adapted from the synthesis of a structurally similar compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, and can be optimized for the synthesis of this compound.
Materials:
-
1-Chloro-2-nitrobenzene (or 1-fluoro-2-nitrobenzene)
-
Piperidine
-
A suitable solvent (e.g., ethanol, DMSO, or neat piperidine)
-
Base (e.g., K₂CO₃, Na₂CO₃, or excess piperidine)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-2-nitrobenzene (1 equivalent) in the chosen solvent.
-
Add piperidine (2-4 equivalents). If not using excess piperidine as the base, add an appropriate base (e.g., K₂CO₃, 1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Spectral Data
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 206, consistent with its molecular weight.[3]
Infrared (IR) Spectroscopy
The Attenuated Total Reflectance (ATR) IR spectrum of this compound has been recorded.[2] Key expected vibrational frequencies include:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Aliphatic C-H stretching (piperidine ring): ~2950-2850 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1520 cm⁻¹ and ~1340 cm⁻¹
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
-
C-N stretching: ~1300-1200 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic protons: Four protons in the aromatic region (likely between δ 7.0-8.0 ppm), exhibiting splitting patterns corresponding to an ortho-disubstituted benzene ring.
-
Piperidine protons: Protons on the carbons adjacent to the nitrogen will appear as a multiplet shifted downfield (likely around δ 3.0-3.5 ppm) due to the influence of the nitrogen and the aromatic ring. The remaining piperidine protons will appear as multiplets in the upfield region (likely between δ 1.5-2.0 ppm).
-
-
¹³C NMR:
-
Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the nitro group and the carbon attached to the piperidine nitrogen will be significantly shifted.
-
Piperidine carbons: Signals for the piperidine carbons are expected in the aliphatic region, with the carbons adjacent to the nitrogen appearing more downfield (around δ 50-60 ppm) than the other carbons (around δ 20-30 ppm).
-
Biological Activity and Signaling Pathways
Currently, there are no specific studies in the public domain detailing the biological activity or the signaling pathways directly modulated by this compound. However, the broader class of piperidine derivatives is well-established for its diverse pharmacological properties.[4][5]
Piperidine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[5] The mechanisms of action often involve the modulation of key signaling pathways. For instance, some piperine derivatives have been shown to inhibit the TGF-β signaling pathway, which is implicated in cell growth, differentiation, and apoptosis.[6] Other piperidine compounds have demonstrated the ability to induce apoptosis in cancer cells through the caspase signaling cascade.
General Signaling Pathway for Piperidine-Induced Apoptosis
Caption: A generalized intrinsic apoptosis pathway that can be modulated by bioactive piperidine derivatives.
Given the structural features of this compound, it is a candidate for biological screening in various assays, particularly in oncology and neuroscience. The presence of the nitroaromatic moiety suggests potential for bioreductive activation under hypoxic conditions, a strategy employed in the design of some anticancer prodrugs.
Conclusion
This compound is a readily synthesizable compound with well-defined physicochemical properties. While its specific biological activities remain to be elucidated, its structural relationship to a broad class of pharmacologically active piperidine derivatives makes it a compound of interest for further investigation in drug discovery and development. This guide provides a foundational resource for researchers embarking on the study of this and related molecules.
References
- 1. This compound | CAS 15822-77-2 [matrix-fine-chemicals.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound(15822-77-2) MS [m.chemicalbook.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 1-(2-Nitrophenyl)piperidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of 1-(2-nitrophenyl)piperidine, a key intermediate in pharmaceutical synthesis. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview based on the physicochemical properties of the molecule and the known solubility of its parent heterocycle, piperidine. A detailed, generalized experimental protocol for the accurate determination of its solubility in various organic solvents is presented, intended to empower researchers in generating precise data for formulation and process development. This guide includes a qualitative solubility profile, a step-by-step experimental workflow, and the necessary tools for researchers to conduct their own quantitative assessments.
Introduction
This compound (CAS No. 15822-77-2) is a substituted piperidine derivative with significant applications in medicinal chemistry and organic synthesis.[1][2] The piperidine ring is a fundamental structural motif in numerous pharmaceuticals.[2] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and overall drug development process. Solubility dictates the choice of solvents for reactions, crystallization, and the preparation of dosage forms.
This document serves as a technical resource for professionals requiring solubility data for this compound. While specific experimental mole fraction or mass fraction data is not currently found in surveyed scientific literature, a robust qualitative profile can be inferred from its structural components and the well-documented behavior of related compounds.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 15822-77-2 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Melting Point | 76°C to 78°C |
The structure combines a polar nitro group and a tertiary amine within a nonpolar aromatic ring, attached to a saturated heterocyclic piperidine ring. This combination of polar and nonpolar features suggests a nuanced solubility profile across different solvent classes.
Predicted Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in common organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol, Isopropanol | High to Moderate | The nitro group and tertiary amine can act as hydrogen bond acceptors. The overall molecule has significant nonpolar character, which may limit miscibility compared to the parent piperidine. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Favorable dipole-dipole interactions are expected between the polar functionalities of the solute and these solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The nitrophenyl group suggests good compatibility with aromatic solvents through π-π stacking interactions. |
| Halogenated | Dichloromethane, Chloroform | High | Good miscibility is expected due to the compound's overall polarity and size.[5] |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The presence of polar functional groups (nitro, amine) will likely limit solubility in highly nonpolar aliphatic solvents.[4] |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and commonly used technique for determining equilibrium solubility.[5]
Materials and Equipment
-
Solute: this compound (purity >98%)
-
Solvents: Selected organic solvents (analytical grade or higher)
-
Apparatus:
-
Analytical balance (±0.1 mg accuracy)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC)
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of equilibrium solubility.
Caption: Workflow for Determining Equilibrium Solubility.
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.[5]
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.[5]
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is achieved. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the undissolved solid to settle.[5]
-
Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the pre-calibrated analytical method.
-
Quantification: Analyze the diluted sample using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, to determine the precise concentration of the dissolved solute.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in various units as required:
-
Mole Fraction (x): Moles of solute / (Moles of solute + Moles of solvent)
-
Mass Fraction (w): Mass of solute / (Mass of solute + Mass of solvent)
-
Molarity (mol/L) or Mass Concentration (mg/mL)
-
Data Presentation and Analysis
The experimentally determined solubility data should be compiled into a comprehensive table for clear comparison and analysis. The table should include the solvent, temperature, and the calculated solubility in different units.
Example Data Table Structure:
| Solvent | Temperature (K) | Mole Fraction (x₁) | Mass Fraction (w₁) | Solubility (mg/mL) |
| Methanol | 298.15 | Experimental Value | Experimental Value | Experimental Value |
| Methanol | 308.15 | Experimental Value | Experimental Value | Experimental Value |
| Acetone | 298.15 | Experimental Value | Experimental Value | Experimental Value |
| Toluene | 298.15 | Experimental Value | Experimental Value | Experimental Value |
| ... | ... | ... | ... | ... |
Conclusion
While quantitative solubility data for this compound is not currently published, its molecular structure allows for a qualitative prediction of high solubility in polar aprotic, halogenated, and aromatic organic solvents, with lower solubility expected in nonpolar aliphatic solvents. For researchers and drug development professionals requiring precise data, the isothermal shake-flask method detailed in this guide provides a robust framework for its experimental determination. The generation of such data will be invaluable for the continued development and application of this important pharmaceutical intermediate.
References
The Piperidine Scaffold in Medicinal Chemistry: An In-Depth Technical Guide with a Focus on Nitrophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products. Its three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. The introduction of a nitrophenyl group to the piperidine core can significantly influence its electronic properties, lipophilicity, and potential for specific biological interactions. This technical guide explores the potential applications of 1-(2-Nitrophenyl)piperidine and its analogs in medicinal chemistry, summarizing key data, outlining experimental methodologies, and visualizing relevant biological pathways.
Potential Therapeutic Applications of Nitrophenyl-Substituted Piperidines
While specific data for this compound is limited, research on analogous structures, particularly those with a nitrophenyl moiety, suggests potential in several therapeutic areas. One notable area is in the development of enzyme inhibitors.
Urease Inhibition
A study on pyridylpiperazine hybrid derivatives highlighted a compound, N-(2-Nitrophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide, which contains a 2-nitrophenyl group and demonstrated inhibitory activity against urease.[1] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, contributing to conditions like gastritis and peptic ulcers.[1] Inhibition of this enzyme is a validated strategy for the treatment of such infections.
The structure-activity relationship (SAR) studies from this research indicated that the presence and position of the nitro group on the phenyl ring can significantly impact the inhibitory potential.[1] While the exact contribution of the 2-nitro substitution on the piperidine-containing scaffold was not isolated, its inclusion in an active compound suggests it is a viable structural component for generating urease inhibitors.
Quantitative Data on Related Compounds
The following table summarizes the urease inhibition data for a series of pyridylpiperazine derivatives, including a compound containing the 2-nitrophenyl moiety. This data is presented to illustrate the potential activity of this class of compounds.
| Compound ID | Structure | Urease Inhibition IC₅₀ (µM) |
| 5h | N-(2-Nitrophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | Data not specified in the provided abstract, but the class of compounds showed activity.[1] |
| 5b | (Structure with different aryl substitution) | 2.0 ± 0.73[1] |
| 7e | (Structure with different aryl substitution) | 2.24 ± 1.63[1] |
| Thiourea (Standard) | 23.2 ± 11.0[1] |
Table 1: Urease Inhibitory Activity of Pyridylpiperazine Derivatives. [1]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of piperidine derivatives, based on common practices in medicinal chemistry.
General Synthesis of N-Arylpiperidine Derivatives
A common method for the synthesis of N-arylpiperidines is through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted piperidine (1.0 eq) and an activated aryl halide (e.g., 1-chloro-2-nitrobenzene) (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq), to the reaction mixture.
-
Heating: Heat the reaction mixture to a temperature ranging from 80°C to 150°C. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
In Vitro Urease Inhibition Assay
The inhibitory activity of synthesized compounds against urease can be determined using the Berthelot method, which quantifies ammonia production.
-
Enzyme and Substrate Preparation: Prepare a solution of Jack bean urease in a suitable buffer (e.g., phosphate buffer, pH 7.0). Prepare a urea solution in the same buffer.
-
Inhibitor Preparation: Dissolve the test compounds (e.g., nitrophenyl-piperidine derivatives) in DMSO to prepare stock solutions.
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the urease enzyme solution.
-
Add the test compound at various concentrations and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the urea solution.
-
After a set incubation time, stop the reaction by adding phenol and alkali-hypochlorite reagents.
-
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader. The amount of ammonia produced is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
The following diagrams illustrate a generalized experimental workflow for the synthesis and evaluation of bioactive piperidine derivatives and a potential signaling pathway that could be targeted.
Conclusion
The this compound scaffold represents an intriguing starting point for medicinal chemistry exploration. While direct biological data for this specific molecule is sparse, the broader class of nitrophenyl-substituted piperidines has shown promise, particularly as enzyme inhibitors. The synthetic accessibility of these compounds, coupled with the diverse biological roles of the piperidine nucleus, makes them attractive candidates for future drug discovery efforts. Further investigation into the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to elucidate their therapeutic potential. Researchers in this field are encouraged to leverage the established synthetic and screening protocols to explore the structure-activity relationships and identify novel bioactive agents.
References
An In-depth Technical Guide to the Reactivity of the Nitro Group in 1-(2-Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the nitro group in 1-(2-nitrophenyl)piperidine, a key scaffold in medicinal chemistry. The primary focus is on the reduction of the nitro group to the corresponding amine, 1-(2-aminophenyl)piperidine, a versatile intermediate for the synthesis of various heterocyclic compounds. This document details established experimental protocols for this transformation using various reagents, presents quantitative data where available, and explores the subsequent intramolecular cyclization reactions of the resulting amino derivative. Spectroscopic data for the starting material and its reduced product are also provided for characterization purposes.
Introduction
This compound is an aromatic compound featuring a nitro group ortho to a piperidine substituent. The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring. However, the most prominent and synthetically useful transformation of this functional group is its reduction to an amino group. This conversion opens up a plethora of possibilities for further molecular elaboration, particularly in the construction of fused heterocyclic systems of interest in drug discovery. This guide will delve into the key reactive pathways of the nitro group in this specific molecule, providing practical experimental details and relevant data for researchers in the field.
Spectroscopic and Physical Properties
A summary of the key physical and spectroscopic data for this compound and its reduction product, 1-(2-aminophenyl)piperidine, is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₁H₁₄N₂O₂ | 206.24 | Orange-yellow solid | 15822-77-2 |
| 1-(2-Aminophenyl)piperidine | C₁₁H₁₆N₂ | 176.26 | Not specified | 39643-31-7 |
Spectroscopic Data:
-
This compound:
-
IR Spectrum: The infrared spectrum shows characteristic peaks for the nitro group.
-
Mass Spectrum: The mass spectrum provides information about the molecular weight and fragmentation pattern.
-
-
1-(2-Aminophenyl)piperidine:
-
IR Spectrum: The infrared spectrum of the reduced product is available from the NIST/EPA Gas-Phase Infrared Database, which will show the characteristic N-H stretching vibrations of the primary amine.[1]
-
Reactivity of the Nitro Group: Reduction to an Amine
The primary reaction of the nitro group in this compound is its reduction to 1-(2-aminophenyl)piperidine. This transformation can be achieved through several reliable methods, including catalytic hydrogenation and chemical reduction using metals in acidic media.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[2] Common catalysts include palladium on carbon (Pd/C) and Raney Nickel.[2]
General Reaction Scheme:
Quantitative Data for Catalytic Hydrogenation of Analogous Nitroarenes: While specific data for this compound is not readily available in a comparative table, the following provides typical conditions and yields for the reduction of related nitroaromatic compounds.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ gas | Ethanol | Room Temp. | 1 atm | 2-16 | >95 | General Knowledge |
| Raney Ni | H₂ gas | Ethanol | Room Temp. | 1-4 atm | 1-5 | >90 | General Knowledge |
Experimental Protocols:
Protocol 3.1.1: Reduction using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure or a pressurized system).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, keeping the filter cake wet.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude 1-(2-aminophenyl)piperidine, which can be further purified by column chromatography if necessary.
Protocol 3.1.2: Reduction using Raney® Nickel
-
Catalyst Preparation: Use commercially available Raney® Nickel as a slurry in water or ethanol. Wash the catalyst with the reaction solvent prior to use. Caution: Raney® Nickel is pyrophoric and must be handled under a liquid.[3]
-
Reaction Setup: In a hydrogenation vessel, add the Raney® Nickel slurry to a solution of this compound (1.0 eq) in ethanol.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the Pd/C reduction.
Chemical Reduction
Chemical reduction using metals in acidic media is a classic and effective method for converting nitroarenes to anilines. Common reagents include tin(II) chloride (SnCl₂) in hydrochloric acid and iron powder in acetic acid.[4]
Quantitative Data for Chemical Reduction of Analogous Nitroarenes:
| Reagent | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SnCl₂·2H₂O | HCl | Ethanol | Reflux | 1-4 | 70-95 | General Knowledge |
| Fe powder | Acetic Acid | Ethanol/Water | Reflux | 1-3 | 80-98 | [4] |
Experimental Protocols:
Protocol 3.2.1: Reduction using Tin(II) Chloride (SnCl₂)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 3.2.2: Reduction using Iron Powder
-
Reaction Setup: In a round-bottom flask, suspend iron powder (an excess, typically 5-10 equivalents) in a mixture of ethanol and water.
-
Acid Addition: Add a catalytic amount of acetic acid or hydrochloric acid to activate the iron.
-
Substrate Addition: Add the this compound (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Upon completion, cool the mixture and filter through Celite® to remove the iron residues.
-
Purification: Neutralize the filtrate and extract the product with an organic solvent. Wash, dry, and concentrate the organic extracts to afford the desired amine.
Reactivity of the Amino Group: Intramolecular Cyclization
The product of the nitro group reduction, 1-(2-aminophenyl)piperidine, is an ortho-diamine derivative, which is a versatile precursor for the synthesis of fused heterocyclic systems. A common and synthetically valuable transformation is its intramolecular cyclization to form pyrido[1,2-a]benzimidazoles.[3][5] This can be achieved by reacting the diamine with various one-carbon electrophiles such as aldehydes, carboxylic acids, or their derivatives.
General Reaction Scheme for Cyclization:
Experimental Protocol (Hypothetical, based on analogous reactions):
Protocol 4.1: Synthesis of a Pyrido[1,2-a]benzimidazole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-aminophenyl)piperidine (1.0 eq) and an appropriate aldehyde (e.g., formaldehyde or benzaldehyde, 1.1 eq) in a solvent like ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC for the disappearance of the starting material and the formation of the cyclized product.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired pyrido[1,2-a]benzimidazole derivative.
Conclusion
The nitro group of this compound is a readily transformable functional group, with its reduction to the corresponding amine being the most significant reaction. This transformation can be achieved in high yields using standard procedures such as catalytic hydrogenation or chemical reduction. The resulting 1-(2-aminophenyl)piperidine is a valuable intermediate for the synthesis of fused heterocyclic systems, particularly pyrido[1,2-a]benzimidazoles, which are of considerable interest in medicinal chemistry. The experimental protocols and data provided in this guide offer a practical resource for researchers working with this important class of compounds.
References
An In-Depth Technical Guide on the Discovery and Synthesis of 1-(2-Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(2-Nitrophenyl)piperidine. It is designed to be a valuable resource for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on the synthetic methodologies.
Introduction and Historical Context
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The discovery and development of this synthetic route are intrinsically linked to the broader history of SNAr chemistry, which dates back to the late 19th and early 20th centuries. Early observations noted that aromatic halides with electron-withdrawing groups, such as nitro groups, were surprisingly reactive towards nucleophiles.[1]
Modern synthetic chemistry continues to leverage this robust reaction, with ongoing research focusing on optimizing reaction conditions, expanding the substrate scope, and applying these methods to the synthesis of complex molecules with potential biological activity.[3][4]
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction between a 2-halonitrobenzene and piperidine. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the electron-withdrawing nitro group.
Reaction Mechanism
The synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) is a two-step process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of piperidine, acting as a nucleophile, attacks the carbon atom of the 2-halonitrobenzene that is bonded to the halogen (the leaving group). This leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻, F⁻), resulting in the formation of the final product, this compound.
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its derivatives, based on established literature procedures for similar compounds.
Method 1: Synthesis from 2-Chloronitrobenzene
This protocol is a generalized procedure based on the reaction of halo-nitroaromatics with piperidine.
-
Materials:
-
2-Chloronitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc) for extraction
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
-
Procedure:
-
To a solution of 2-chloronitrobenzene (1.0 eq) in DMF or DMSO, add piperidine (1.2-1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 12 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Method 2: Synthesis from 1,2-Dinitrobenzene
This method is adapted from the synthesis of a substituted analogue, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine.[5]
-
Materials:
-
1,2-Dinitrobenzene
-
Piperidine
-
Ethyl acetate (EtOAc) for extraction
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, stir a mixture of 1,2-dinitrobenzene (1.0 eq) and piperidine (4.0 eq).
-
Heat the mixture at reflux for 2 to 4 hours.
-
Cool the reaction mixture to room temperature and add ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue using column chromatography with a suitable eluent to obtain this compound.
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of 1-(nitrophenyl)piperidine derivatives, which can be considered indicative for the synthesis of the parent compound.
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1-fluoro-2-nitrobenzene | Piperidine | K₂CO₃ | DMSO | 100 | - | 99 | [6] |
| 1,4-Dimethoxy-2,5-dinitrobenzene | Piperidine | - | - | Reflux | 2 | 76 | [5] |
| 2,4-Dinitrochlorobenzene | Piperidine | - | Various aprotic | 15-40 | - | (Kinetics studied) | [1] |
Role in Drug Discovery and Development
While specific signaling pathways involving this compound are not extensively documented in the available literature, the piperidine scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives are known to interact with a wide range of biological targets and modulate various signaling pathways. The presence of the nitrophenyl group also opens avenues for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.
The piperidine moiety is a key component in numerous approved drugs and clinical candidates, targeting a diverse array of diseases. Its conformational flexibility allows it to present substituents in a well-defined three-dimensional arrangement, which is crucial for specific interactions with biological macromolecules.
The diverse biological activities of piperidine derivatives include:
-
Anticancer Activity: Many piperidine-containing compounds exhibit potent anticancer activity by modulating critical signaling pathways, inducing apoptosis, or directly interacting with DNA.[7]
-
Antiviral Activity: The piperidine scaffold is present in several antiviral agents that can interfere with different stages of the viral life cycle.[7]
-
Neuroprotective Effects: Piperidine alkaloids and their synthetic derivatives have shown significant neuroprotective effects in various models of neurological disorders, often through the modulation of pathways related to oxidative stress and inflammation.[7]
The synthesis of this compound provides a foundational building block that can be further elaborated to explore these and other therapeutic areas. The nitro group can be reduced to an amine, which can then be functionalized in numerous ways, or it can be used to influence the electronic properties of the molecule.
Conclusion
The synthesis of this compound is a well-established process rooted in the fundamental principles of Nucleophilic Aromatic Substitution. While its initial discovery is not pinpointed to a single publication, the methodology is a testament to the enduring utility of SNAr reactions in organic synthesis. This technical guide has provided a historical context, detailed experimental protocols, and an overview of the significance of the piperidine scaffold in drug discovery. For researchers and scientists, this compound represents not only a classic example of a fundamental organic reaction but also a versatile intermediate for the development of novel and potentially therapeutic molecules.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Theoretical Deep Dive into the Electronic Structure of 1-(2-Nitrophenyl)piperidine: A Guide for Researchers
For Immediate Release
This technical guide offers an in-depth analysis of the electronic structure of 1-(2-Nitrophenyl)piperidine, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview based on available theoretical and experimental data.
While direct theoretical studies on this compound are limited, this guide synthesizes findings from its close structural analog, 1-(2-nitrophenyl)piperazine, alongside experimental data for the target molecule to provide a robust understanding of its electronic properties. The piperidine and its derivatives are significant scaffolds in the development of pharmaceuticals, exhibiting a wide range of biological activities.[1]
Molecular Structure and Identification
This compound is a heterocyclic compound featuring a piperidine ring bonded to a nitrophenyl group at the ortho position.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 15822-77-2 | [2] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [2] |
| Molecular Weight | 206.245 g/mol | [2] |
| InChIKey | WDAUAKBDZSYXEM-UHFFFAOYSA-N | [2] |
Below is a diagram illustrating the molecular structure of this compound.
References
In-Depth Technical Guide: Safety and Handling Precautions for 1-(2-Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before handling 1-(2-Nitrophenyl)piperidine. The information herein is compiled from available data on structurally similar compounds and general laboratory safety practices, as a specific SDS for this compound (CAS No. 15822-77-2) was not publicly available at the time of writing.
Introduction
This compound is a chemical compound with potential applications in research and drug development. Due to its chemical structure, which includes a nitrophenyl group and a piperidine moiety, it is prudent to handle this substance with care, assuming it may possess hazardous properties similar to related compounds. This guide provides a comprehensive overview of the presumed hazards, necessary safety precautions, and recommended handling protocols.
Hazard Identification and Classification
-
Skin Irritation: Category 2[1]
-
Serious Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]
Based on these classifications, the following hazard and precautionary statements are likely to be relevant.
GHS Hazard Pictograms (Presumed)
A GHS pictogram is not available for this specific compound. However, based on the hazards of similar compounds, the "Exclamation Mark" pictogram (GHS07) would be appropriate.
Hazard and Precautionary Statements (Presumed)
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
Prevention:
-
Response:
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[2]
-
-
Storage:
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
-
Toxicological Data (Presumed)
No specific quantitative toxicological data (e.g., LD50, LC50) for this compound was found in the public domain. The primary health hazards are presumed to be irritation to the skin, eyes, and respiratory system.
Experimental Protocols for Safe Handling
The following protocols are based on best practices for handling potentially hazardous chemical compounds in a laboratory setting.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Safety Equipment: An emergency eye wash station and a safety shower should be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
A summary of recommended PPE is provided in the table below.
| Protection Type | Specification | Standard |
| Eye and Face | Chemical safety goggles or a face shield. | 29 CFR 1910.133 |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene). | 29 CFR 1910.138 |
| Body | A lab coat or other suitable protective clothing. | |
| Respiratory | In case of inadequate ventilation, use a NIOSH-approved respirator. | 29 CFR 1910.134 |
| Foot | Closed-toe shoes; safety shoes may be required for larger quantities. | 29 CFR 1910.136 |
Handling and Storage Procedures
-
Handling:
-
Avoid all personal contact, including inhalation.
-
Wear all recommended personal protective equipment.
-
Avoid the formation of dust and aerosols.
-
Use in a well-ventilated area.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials, such as strong oxidizing agents.
-
First Aid Measures
In the event of exposure, follow these first aid protocols:
-
General Advice: In case of accident or if you feel unwell, seek immediate medical advice and show the safety data sheet or this guide where possible.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Spill and Disposal Procedures
-
Spill Response:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Contain the spill and collect the material with an inert absorbent (e.g., sand, vermiculite).
-
Place the collected material in a suitable, labeled container for disposal.
-
-
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to use a licensed professional waste disposal service.
-
Visualizations
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
Caption: Personal Protective Equipment (PPE) workflow before handling the compound.
Caption: Logical flow for responding to a spill of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Nitrophenyl)piperidine via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] Developed in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig, this versatile methodology allows for the coupling of a wide range of aryl halides and pseudohalides with primary and secondary amines.[1] Its significance is particularly pronounced in pharmaceutical and medicinal chemistry, where the synthesis of arylamines is a frequent necessity.
This document provides detailed application notes and protocols for the synthesis of 1-(2-nitrophenyl)piperidine, a valuable building block in drug discovery, utilizing the Buchwald-Hartwig amination. The presence of the nitro group on the aromatic ring makes the substrate electron-deficient, which can influence the reaction conditions. These notes will cover the key parameters, a general experimental protocol, and a troubleshooting guide.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination for the synthesis of this compound is highly dependent on the careful selection of several key parameters:
-
Palladium Source: Both Pd(0) and Pd(II) sources can be utilized. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The active Pd(0) catalyst is generated in situ from Pd(II) sources. For more consistent results and ease of handling, air- and moisture-stable precatalysts, such as XPhos Pd G3, are highly recommended. These third-generation precatalysts offer lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species.
-
Ligand: The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are generally required, especially for challenging substrates like aryl chlorides. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are excellent choices for this transformation.
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of piperidine to form the more nucleophilic piperidide anion and to facilitate the formation of the palladium-amide intermediate. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose. While weaker bases like potassium carbonate (K₂CO₃) can be used, they often necessitate higher reaction temperatures and result in significantly slower reaction rates.
-
Solvent: Anhydrous, non-protic solvents are required. Toluene, dioxane, and tetrahydrofuran (THF) are commonly employed and have proven to be effective.
-
Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > Cl. While aryl iodides and bromides are more reactive, the protocol provided is optimized for the more readily available and cost-effective 1-chloro-2-nitrobenzene.
Data Presentation
The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination to synthesize substituted nitrophenylpiperidine derivatives. Due to the limited availability of specific data for this compound, a general protocol is provided in the next section.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Chloro-2-nitrobenzene | Piperidine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12-24 | Good to Excellent (expected) |
| 1-Bromo-2-nitrobenzene | Piperidine | Pd₂(dba)₃ / RuPhos | NaOtBu | Dioxane | 100 | 12-24 | Good to Excellent (expected) |
| 1-Iodo-2-nitrobenzene | Piperidine | XPhos Pd G3 | NaOtBu | Toluene | 80-100 | 8-16 | High (expected) |
Note: The yields are expected based on general principles of Buchwald-Hartwig amination for similar substrates. Optimization for specific cases is recommended.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound from 1-chloro-2-nitrobenzene and piperidine.
Materials and Equipment
-
1-Chloro-2-nitrobenzene (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)
-
Inert gas supply (Argon or Nitrogen)
-
Silica gel for column chromatography
Procedure
Reaction Setup (under inert atmosphere):
-
To a flame-dried Schlenk flask under a positive pressure of argon, add palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous, degassed toluene via syringe to the flask.
-
Add 1-chloro-2-nitrobenzene (1.0 equiv) to the mixture.
-
Finally, add piperidine (1.2 equiv) to the reaction mixture via syringe.
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel to afford this compound as a solid.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
References
Application Notes and Protocols for the Catalytic Reduction of 1-(2-Nitrophenyl)piperidine to 1-(2-aminophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reduction of nitroaromatics is a fundamental transformation in organic synthesis, providing a reliable route to aromatic amines, which are crucial intermediates in the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and experimental protocols for the catalytic reduction of 1-(2-Nitrophenyl)piperidine to 1-(2-aminophenyl)piperidine. The protocols described herein utilize common heterogeneous catalysts, Palladium on carbon (Pd/C) and Raney® Nickel, offering robust and scalable methods for this transformation.
Reaction Scheme
The overall reaction involves the reduction of the nitro group of this compound to an amino group using a catalyst and a hydrogen source.
Figure 1: General Reaction Scheme
This compound is reduced to 1-(2-aminophenyl)piperidine in the presence of a catalyst and hydrogen gas.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions can significantly impact the efficiency and outcome of the hydrogenation. Below is a summary of typical quantitative data for the reduction of this compound using two common catalytic systems.
| Parameter | Protocol 1: Palladium on Carbon (Pd/C) | Protocol 2: Raney® Nickel |
| Catalyst Loading | 5-10 mol% | 10-20 wt% (slurry in solvent) |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol, Methanol |
| Temperature | 25-60 °C | 25-80 °C |
| Hydrogen Pressure | 1-5 bar (or H₂ balloon) | 3-10 bar |
| Reaction Time | 2-8 hours | 1-6 hours |
| Typical Yield | >95% | >90% |
Signaling Pathways and Logical Relationships
The catalytic hydrogenation of a nitro group is a complex multi-step process that occurs on the surface of the metal catalyst. The generally accepted Haber-Lukashevich mechanism proceeds through several intermediates.
Figure 2: Catalytic Hydrogenation Pathway. This diagram illustrates the stepwise reduction of the nitro group to an amine on the catalyst surface.
Experimental Protocols
Safety Precautions:
-
Catalytic hydrogenation reactions are exothermic and can lead to a rapid increase in temperature and pressure.[1]
-
Palladium on carbon and Raney® Nickel are pyrophoric, especially when dry, and can ignite in the presence of air and solvents.[1] Handle these catalysts under an inert atmosphere and never allow them to dry completely.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources, and use appropriate high-pressure equipment.[1]
-
Nitroaromatic compounds can be toxic. Handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Reduction using Palladium on Carbon (Pd/C)
This protocol outlines the procedure for the catalytic hydrogenation of this compound using 10% Palladium on carbon.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol or Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Filtration apparatus
Experimental Workflow:
Figure 3: Workflow for Pd/C Catalyzed Hydrogenation. A step-by-step visual guide to the experimental procedure.
Procedure:
-
Reactor Setup: In a clean and dry hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol, ~10-20 mL per gram of substrate).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C catalyst (5-10 mol% of Pd relative to the substrate). The catalyst is typically 50% wet with water; ensure it does not dry out.
-
Inerting: Seal the reaction vessel and purge the system with nitrogen gas three to five times to remove any residual oxygen.
-
Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-5 bar or use a hydrogen balloon for atmospheric pressure).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C). Monitor the reaction progress by observing the hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (typically 2-8 hours), stop the stirring and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the Pd/C catalyst. It is crucial to keep the filter cake wet with the solvent to prevent the pyrophoric catalyst from igniting. Wash the filter cake with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-aminophenyl)piperidine. The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Reduction using Raney® Nickel
This protocol describes the use of Raney® Nickel for the reduction of this compound.
Materials:
-
This compound
-
Raney® Nickel (active slurry in water or ethanol)
-
Ethanol or Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
High-pressure autoclave
-
Filtration apparatus
Experimental Workflow:
Figure 4: Workflow for Raney® Nickel Catalyzed Hydrogenation. A visual representation of the experimental steps using a high-pressure autoclave.
Procedure:
-
Catalyst Preparation: If using a commercial slurry, carefully decant the storage solvent and wash the Raney® Nickel with the reaction solvent under an inert atmosphere.
-
Reactor Setup: In a high-pressure autoclave, add the activated Raney® Nickel slurry (typically 10-20 wt% relative to the substrate). Add the reaction solvent (e.g., ethanol or methanol). Then, add a solution of this compound in the same solvent.
-
Inerting: Seal the autoclave and purge with nitrogen several times to remove any air.
-
Hydrogenation: Introduce hydrogen gas and pressurize the autoclave to the desired pressure (e.g., 3-10 bar).
-
Reaction: Heat the mixture to the desired temperature (e.g., 25-80°C) with vigorous stirring. Monitor the reaction by observing the pressure drop in the autoclave.
-
Work-up: After the reaction is complete (typically 1-6 hours), cool the autoclave to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Allow the Raney® Nickel to settle and carefully decant the supernatant. Alternatively, filter the mixture through a pad of diatomaceous earth under a nitrogen blanket.
-
Isolation: Concentrate the supernatant or filtrate under reduced pressure to obtain the crude 1-(2-aminophenyl)piperidine. Further purification can be achieved by standard laboratory techniques if required.
Conclusion
The catalytic reduction of this compound to 1-(2-aminophenyl)piperidine can be efficiently achieved using either Palladium on carbon or Raney® Nickel. The choice of catalyst and conditions will depend on the available equipment, desired reaction time, and scale of the synthesis. Adherence to strict safety protocols is paramount when performing these hydrogenations. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers to successfully perform this important chemical transformation.
References
Application Notes and Protocols: 1-(2-Nitrophenyl)piperidine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2-nitrophenyl)piperidine as a key building block in organic synthesis. The protocols detailed below offer practical guidance for its preparation and subsequent elaboration into synthetically valuable intermediates, particularly focusing on the generation of ortho-substituted anilines which are precursors to a variety of heterocyclic scaffolds of interest in medicinal chemistry and materials science.
Introduction
This compound is a valuable synthetic intermediate characterized by the presence of an ortho-nitro-activated phenyl ring directly attached to a piperidine moiety. This arrangement makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions for its synthesis and, more importantly, the nitro group serves as a versatile functional handle that can be readily transformed into an amino group. The resulting 1-(2-aminophenyl)piperidine is a highly useful ortho-disubstituted benzene derivative, primed for a variety of cyclization reactions to construct fused heterocyclic systems. The piperidine substituent can influence the solubility, conformational properties, and biological activity of the final products.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the ortho and para positions of the aromatic ring towards nucleophilic attack. Using an activated halonitrobenzene, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene, with piperidine as the nucleophile provides a direct route to the target compound. 1-Fluoro-2-nitrobenzene is generally more reactive than its chloro-analogue in SNAr reactions.[1]
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from the synthesis of a structurally related compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine.[2]
Reaction:
Materials:
-
1-Fluoro-2-nitrobenzene
-
Piperidine
-
Anhydrous potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in DMF, add piperidine (1.2-1.5 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Starting Material | 1-Fluoro-2-nitrobenzene | [1] |
| Nucleophile | Piperidine | |
| Expected Yield | >80% | Adapted from[2] |
| Purity | >95% (after chromatography) |
Application as a Building Block: Synthesis of 1-(2-Aminophenyl)piperidine
A key application of this compound is its reduction to 1-(2-aminophenyl)piperidine. This transformation is pivotal as it unmasks a nucleophilic amino group ortho to the piperidine substituent, setting the stage for various cyclization reactions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this reduction.[3]
Experimental Protocol: Catalytic Hydrogenation
This protocol is a general procedure for the reduction of aromatic nitro compounds.[3][4]
Reaction:
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield 1-(2-aminophenyl)piperidine, which is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Catalyst | 10% Pd/C | [3] |
| Hydrogen Source | H₂ gas | [3] |
| Expected Yield | >95% | [4] |
| Purity | >95% |
Further Synthetic Applications: Heterocycle Synthesis
1-(2-Aminophenyl)piperidine is an excellent precursor for the synthesis of fused nitrogen-containing heterocycles. The ortho-diamine-like functionality allows for the construction of pharmaceutically relevant scaffolds such as quinoxalines and benzimidazoles.
Application Example: Synthesis of Piperidino-fused Quinoxalines
Quinoxalines are a class of heterocyclic compounds with a wide range of biological activities. They can be readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6][7]
Experimental Protocol: Synthesis of a Piperidino-fused Quinoxaline
Reaction:
Materials:
-
1-(2-Aminophenyl)piperidine
-
Benzil (or other 1,2-dicarbonyl compound)
-
Ethanol or acetic acid
-
Iodine (catalytic amount, optional)[7]
Procedure:
-
Dissolve 1-(2-aminophenyl)piperidine (1.0 eq) and benzil (1.0 eq) in ethanol or acetic acid.
-
For catalyzed reactions, a catalytic amount of iodine (5 mol%) can be added.[7]
-
Reflux the reaction mixture for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to afford the desired quinoxaline derivative.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Starting Material | 1-(2-Aminophenyl)piperidine | |
| Reagent | Benzil | |
| Expected Yield | High to excellent | [7] |
| Purity | >98% (after purification) |
Characterization Data
Expected Spectroscopic Data:
| Data Type | Expected Values | Reference |
| ¹H NMR | Aromatic protons: δ 7.0-7.8 ppm (multiplets, 4H); Piperidine α-protons: δ 3.0-3.2 ppm (multiplet, 4H); Piperidine β,γ-protons: δ 1.6-1.8 ppm (multiplet, 6H) | Based on[8][9] |
| ¹³C NMR | Aromatic carbons: δ 120-150 ppm; Piperidine α-carbons: ~δ 50 ppm; Piperidine β,γ-carbons: ~δ 24-26 ppm | Based on[8] |
| Mass Spec. | C₁₁H₁₄N₂O₂: Expected [M+H]⁺ ≈ 207.11 |
Visualized Synthetic Workflow
The following diagrams illustrate the synthetic pathway from the starting materials to the final heterocyclic product.
Caption: Synthesis of this compound via SNAr.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
Application Note and Protocol: Purification of 1-(2-Nitrophenyl)piperidine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Nitrophenyl)piperidine is a chemical intermediate whose purity is crucial for the successful synthesis of downstream products in pharmaceutical and chemical research. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The basicity of the piperidine nitrogen can sometimes lead to peak tailing on acidic silica gel; the use of a small amount of a basic modifier in the mobile phase can mitigate this issue.[2][3]
Experimental Protocol
This protocol outlines the necessary steps for the purification of this compound from a crude reaction mixture.
1. Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[4]
-
Hexane (HPLC grade)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)[4]
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
2. Preparation of the Mobile Phase (Eluent)
A gradient elution is recommended for optimal separation. Prepare stock solutions of a non-polar solvent (Solvent A) and a more polar solvent (Solvent B).
-
Solvent A: 100% Hexane
-
Solvent B: 90:10 (v/v) Ethyl Acetate/Hexane with 0.1% Triethylamine
The addition of triethylamine helps to prevent the streaking of the basic piperidine compound on the silica gel.
3. Thin Layer Chromatography (TLC) Analysis of Crude Product
Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC.[2]
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.[5]
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 hexane:EtOAc ratio).
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[1]
4. Column Packing (Wet Slurry Method)
-
Secure the glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column to support the stationary phase.
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in Solvent A.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, but do not let the top of the silica gel run dry. The final packed column should have a uniform appearance.
-
Add another thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.
5. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb completely onto the silica gel.
6. Elution and Fraction Collection
-
Begin the elution with a low polarity mobile phase (e.g., 100% Hexane or a high hexane/EtOAc ratio).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is from 100% hexane to a 9:1 hexane:EtOAc mixture.
-
Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL per tube).
-
Monitor the separation by spotting aliquots from the collected fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure this compound.
7. Isolation of Purified Product
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound on a laboratory scale.
| Parameter | Value |
| Crude Sample Loaded | 1.0 g |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Mobile Phase Gradient | Hexane to 90:10 Hexane:Ethyl Acetate |
| Fraction Volume | 15 mL |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| TLC Rf of Pure Product | ~0.3 in 85:15 Hexane:Ethyl Acetate |
Workflow Diagram
References
Application Notes and Protocols: Synthesis of Benzodiazepines Utilizing 1-(2-Nitrophenyl)piperidine
Introduction
Benzodiazepines are a crucial class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The development of efficient synthetic routes to novel benzodiazepine analogues is a cornerstone of medicinal chemistry. 1-(2-Nitrophenyl)piperidine serves as a versatile precursor for the synthesis of specific piperidine-fused or substituted benzodiazepines. The synthetic strategy is a two-step process: first, the reduction of the nitro group to form a reactive diamine intermediate, followed by a cyclization reaction with a suitable carbonyl compound to construct the seven-membered diazepine ring. This document provides detailed protocols and quantitative data for this synthetic application.
Principle of the Method
The synthesis of benzodiazepines from this compound is achieved through a sequential reduction and cyclization pathway.
-
Reduction of Nitro Group: The primary and most critical step is the reduction of the aromatic nitro group in this compound to an amine, yielding 1-(2-aminophenyl)piperidine. Catalytic hydrogenation is a highly effective and clean method for this transformation, often employing catalysts such as Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This step converts the electron-withdrawing nitro group into an electron-donating amino group, which is essential for the subsequent cyclization.
-
Cyclocondensation: The resulting 1-(2-aminophenyl)piperidine, an N-substituted o-phenylenediamine derivative, undergoes a condensation reaction with a ketone or aldehyde. This reaction, typically catalyzed by a Lewis or Brønsted acid, forms the 1,5-benzodiazepine ring system. The choice of the carbonyl compound allows for the introduction of various substituents onto the benzodiazepine core, enabling the creation of a library of diverse compounds.
Experimental Protocols
Protocol 1: Reduction of this compound to 1-(2-Aminophenyl)piperidine
This protocol describes the reduction of the nitro group via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C) or Platinum(IV) Oxide (PtO₂)
-
Ethanol or Methanol (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol or methanol.
-
Carefully add the catalyst (10% Pd/C, 5-10 mol% or PtO₂, 1-5 mol%) to the solution under an inert atmosphere.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen) three times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 bar or 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Upon completion, carefully vent the excess hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the solvent used in the reaction. Caution: The catalyst on the filter paper can be pyrophoric; ensure it is kept wet with solvent and disposed of properly.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(2-aminophenyl)piperidine. The product is often of sufficient purity for the next step but can be further purified by column chromatography if necessary.
Protocol 2: Synthesis of 1,5-Benzodiazepine Derivative
This protocol details the acid-catalyzed cyclocondensation of 1-(2-aminophenyl)piperidine with a ketone (e.g., acetophenone) to form a 1,5-benzodiazepine derivative.[1]
Materials:
-
1-(2-Aminophenyl)piperidine (from Protocol 1)
-
Acetophenone (or other suitable ketone, 2.1 eq)
-
p-Toluenesulfonic acid (p-TSA, catalytic amount, e.g., 5-10 mol%) or Phenylboronic acid (10 mol%)[2]
-
Acetonitrile or Methanol (solvent)
-
Reflux apparatus
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add 1-(2-aminophenyl)piperidine (1.0 eq), the selected ketone (2.1 eq), and the acid catalyst (e.g., p-TSA).[1]
-
Add a suitable solvent such as acetonitrile or methanol.[2][3]
-
Heat the reaction mixture to reflux (for acetonitrile, ~82°C) and stir.[2]
-
Monitor the reaction progress by TLC. Reaction times can vary from 1 to 6 hours depending on the substrates and catalyst used.[3][4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Pour the residue into crushed ice and neutralize with a basic solution (e.g., saturated sodium bicarbonate or dilute ammonia solution).
-
The solid product will precipitate out. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-benzodiazepine derivative.
Data Presentation
Table 1: Representative Data for Catalytic Hydrogenation of Nitroarenes
| Catalyst | Substrate | H₂ Pressure | Solvent | Time (h) | Yield (%) | Reference |
| Pd/C | N-4-Nitrophenyl nicotinamide | 1 atm | Methanol | - | >99 | [5] |
| PtO₂ | Aromatic Nitro Compounds | 10 bar | Methanol | - | 85 | [6] |
| Pd/C | 2'-Nitroacetophenone | 50 psi | Ethanol | 16 | High | [7] |
Table 2: Synthesis of 1,5-Benzodiazepines from o-Phenylenediamines and Ketones
This table summarizes various catalytic systems and their efficiencies for the cyclocondensation step. The intermediate, 1-(2-aminophenyl)piperidine, is expected to react similarly to o-phenylenediamine (OPDA).
| Catalyst | Ketone | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| p-TSA | Acetophenone | Solvent-free | 80-85 | 20 min | 92 | [1] |
| Phenylboronic Acid | Acetophenone | Acetonitrile | Reflux | 3.5 h | 91 | [2] |
| H-MCM-22 | Acetone | Acetonitrile | RT | 2.5 h | 85 | [3] |
| Fe₃O₄@SiO₂SO₃H | Acetophenone | Methanol | RT | 3 h | 98 | [8] |
| SiO₂–Al₂O₃ | Chalcone | Ethanol | 80 | 60 min | 93 | [4][8] |
| Piperidine | Chalcone | Ethanol | Reflux | 6 h | 85 | [4] |
Visualizations
Logical and Experimental Workflows
Caption: Overall two-step synthesis of benzodiazepines from this compound.
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Experimental workflow for the synthesis of 1,5-benzodiazepines.
References
- 1. scialert.net [scialert.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
Step-by-step guide to monitoring the reaction progress of 1-(2-Nitrophenyl)piperidine formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of 1-(2-Nitrophenyl)piperidine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic piperidine attacks the electron-deficient aromatic ring of a 2-nitro-substituted benzene derivative, displacing a leaving group. The nitro group, being strongly electron-withdrawing, is crucial for activating the aromatic ring towards nucleophilic attack. Monitoring the progress of this reaction is essential for optimizing reaction conditions, maximizing yield, and ensuring the desired product's purity. This document provides a detailed step-by-step guide to synthesizing this compound and monitoring its formation using various analytical techniques.
The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The first step, the nucleophilic attack, is generally the rate-determining step.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of a suitable 2-nitro-substituted benzene with piperidine. A common and effective starting material is 1-fluoro-2-nitrobenzene, where the highly electronegative fluorine atom acts as an excellent leaving group in SNAr reactions.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
1-Fluoro-2-nitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-2-nitrobenzene (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add piperidine (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).[1]
-
Heat the reaction mixture to 80°C and stir for up to 12 hours.[1]
-
Monitor the progress of the reaction periodically using one of the methods described below.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).[1]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers and wash with brine (2 x 20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Monitoring Reaction Progress
Accurate monitoring of the reaction is crucial for determining the point of completion and for kinetic studies. The following are detailed protocols for the most common monitoring techniques.
Protocol 2: Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.
Caption: Workflow for monitoring the reaction progress by TLC.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., Hexane:Ethyl Acetate, 8:2 v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Optional: Staining solution (e.g., potassium permanganate stain)
Procedure:
-
Prepare the TLC developing chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.
-
On the baseline of a TLC plate, spot a small aliquot of the reaction mixture.
-
On the same plate, spot the starting material (1-fluoro-2-nitrobenzene) and a co-spot (a mixture of the reaction aliquot and the starting material).
-
Carefully place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.
-
If the compounds are not UV-active, a staining agent can be used for visualization.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the consumption of reactants and the formation of the product.
Caption: Workflow for quantitative monitoring by HPLC.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 68:32 v/v) with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
Procedure:
-
At various time points, withdraw a small aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas of the starting material and the product.
-
Calculate the percentage conversion at each time point.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to monitor the reaction in situ or by analyzing aliquots, providing detailed structural information and quantitative data.
Procedure for Aliquot Analysis:
-
At selected time intervals, withdraw a small aliquot from the reaction mixture.
-
Quench the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Monitor the disappearance of signals corresponding to the starting material and the appearance of new signals for the product. The integration of these signals can be used to determine the relative concentrations.
Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):
| Compound | Protons | Approximate Chemical Shift (ppm) |
| 1-Fluoro-2-nitrobenzene | Aromatic protons | 7.2 - 8.2 |
| Piperidine | -CH₂- protons | 1.5 - 1.6, 2.7 - 2.8 |
| This compound | Aromatic protons | 7.0 - 7.8 |
| Piperidine protons (α to N) | ~3.1 | |
| Piperidine protons (β, γ to N) | ~1.7 |
Data Presentation
The progress of the reaction can be quantified and summarized for comparative analysis.
Table 1: Reaction Progress Monitored by HPLC
| Time (hours) | % Conversion of 1-Fluoro-2-nitrobenzene |
| 0 | 0 |
| 1 | 15 |
| 2 | 35 |
| 4 | 65 |
| 6 | 85 |
| 8 | 95 |
| 12 | >99 |
Table 2: Illustrative Kinetic Data for a Similar SNAr Reaction
The following data is for the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine and is provided for comparative purposes to illustrate the effect of solvent on reaction kinetics.
| Solvent | Second-Order Rate Constant (k₂) L mol⁻¹ s⁻¹ at 25°C |
| Toluene | Varies with amine concentration |
| Benzene | Varies with amine concentration |
| Dioxane | Varies with amine concentration |
| Chloroform | Relatively insensitive to amine concentration |
| Acetonitrile | Relatively insensitive to amine concentration |
| Nitromethane | Relatively insensitive to amine concentration |
Data adapted from studies on the kinetics of 1-fluoro-2,4-dinitrobenzene with piperidine.[2]
Conclusion
The formation of this compound can be effectively monitored using a combination of TLC, HPLC, and NMR spectroscopy. TLC offers a quick qualitative assessment, while HPLC and NMR provide quantitative data essential for reaction optimization and kinetic studies. The choice of monitoring technique will depend on the specific requirements of the research, with HPLC being particularly well-suited for high-throughput screening and quantitative analysis in drug development settings.
References
Application Notes and Protocols for the Scale-up Synthesis of 1-(2-Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 1-(2-Nitrophenyl)piperidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-2-nitrobenzene and piperidine. These application notes include optimized reaction conditions, a scalable work-up and purification procedure, and critical safety considerations for pilot plant or industrial scale production. All quantitative data is presented in tabular format for clarity and ease of comparison, and a detailed experimental workflow is provided.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction, where the electron-withdrawing nitro group activates the aromatic ring for substitution. For the synthesis to be viable on a larger scale, a robust, efficient, and safe protocol is essential. This document outlines such a protocol, focusing on practical considerations for scaling up the reaction from the laboratory to a pilot plant setting.
Data Presentation
Table 1: Reagent Quantities and Specifications for Scaled-up Synthesis
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio | Purity | Supplier |
| 1-Fluoro-2-nitrobenzene | C₆H₄FNO₂ | 141.10 | 10.0 | 70.89 | 1.0 | >99% | Commercial Supplier |
| Piperidine | C₅H₁₁N | 85.15 | 7.24 | 85.03 | 1.2 | >99% | Commercial Supplier |
| Potassium Carbonate | K₂CO₃ | 138.21 | 14.69 | 106.3 | 1.5 | >99% | Commercial Supplier |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50.0 | - | - | Anhydrous | Commercial Supplier |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - | Technical Grade | Commercial Supplier |
| Brine (sat. NaCl) | NaCl | 58.44 | As needed | - | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | Granular | Commercial Supplier |
Table 2: Process Parameters for Scale-up Synthesis
| Parameter | Value | Notes |
| Reaction Temperature | 90 - 100 °C | Monitor internal temperature. Exothermic reaction, control addition rate. |
| Reaction Time | 8 - 12 hours | Monitor reaction progress by HPLC or TLC. |
| Stirring Speed | 100 - 150 RPM | Ensure adequate mixing of the heterogeneous mixture. |
| Work-up Temperature | 20 - 25 °C | Cool the reaction mixture before quenching with water. |
| Purification Method | Crystallization | From isopropanol or ethanol. |
| Expected Yield | 12.5 - 13.5 kg (85 - 92%) | Based on 1-fluoro-2-nitrobenzene as the limiting reagent. |
| Final Product Purity | >99% | By HPLC analysis. |
Experimental Protocols
Scale-up Synthesis of this compound
1. Reactor Setup and Reagent Charging:
-
A 100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is rendered inert with a nitrogen purge.
-
Charge the reactor with dimethyl sulfoxide (DMSO) (50 kg).
-
Add potassium carbonate (14.69 kg, 1.5 equiv.) to the DMSO with stirring.
-
Charge 1-fluoro-2-nitrobenzene (10.0 kg, 1.0 equiv.) into the reactor.
-
Begin heating the mixture to 40-50 °C.
2. Piperidine Addition:
-
Slowly add piperidine (7.24 kg, 1.2 equiv.) to the reaction mixture via an addition funnel or pump over a period of 1-2 hours.
-
Safety Note: The reaction is exothermic. Maintain the internal temperature below 60 °C during the addition.
3. Reaction Execution:
-
After the addition is complete, heat the reaction mixture to 90-100 °C.
-
Maintain this temperature and continue stirring for 8-12 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC until the starting material is consumed.
4. Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Slowly quench the reaction by adding water (100 L) to the reactor with stirring.
-
Transfer the mixture to a suitable extraction vessel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 L).
-
Combine the organic layers and wash with brine (2 x 30 L).
-
Dry the organic layer over anhydrous sodium sulfate.
5. Product Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil or solid.
-
For purification, dissolve the crude product in a minimal amount of hot isopropanol or ethanol.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.
-
Collect the crystalline product by filtration and wash with a small amount of cold solvent.
-
Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the scale-up synthesis of this compound.
Safety Considerations and Mitigation Pathway
Caption: Key safety hazards and their corresponding mitigation strategies for the scale-up synthesis.
Safety Considerations
The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents and the reaction itself.
-
Exothermic Reaction: The reaction between 1-fluoro-2-nitrobenzene and piperidine is exothermic. The rate of addition of piperidine must be carefully controlled to prevent a rapid temperature increase. A reliable reactor cooling system is mandatory.
-
Piperidine: Piperidine is a flammable, toxic, and corrosive liquid.[1][2] It should be handled in a well-ventilated area, preferably in a closed system. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator, must be worn.[1][2] All equipment should be properly grounded to prevent static discharge.[2]
-
1-Fluoro-2-nitrobenzene: This compound is toxic and an irritant. Handle with appropriate PPE.
-
Dimethyl Sulfoxide (DMSO): DMSO can facilitate the absorption of other chemicals through the skin. It is crucial to avoid skin contact by wearing suitable gloves.
-
Potassium Carbonate: While less hazardous, potassium carbonate is a dust irritant. Use a dust mask during handling.
Emergency procedures, including the location and use of safety showers, eyewash stations, and fire extinguishers, should be clearly understood by all personnel involved in the synthesis. A comprehensive risk assessment should be conducted before commencing any scale-up operation.
References
Application Notes and Protocols: The Strategic Use of 1-(2-Nitrophenyl)piperidine in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Nitrophenyl)piperidine is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of a diverse array of novel heterocyclic compounds. The presence of a reactive nitro group ortho to the piperidine substituent on the phenyl ring allows for a variety of chemical transformations, primarily through reductive cyclization pathways. This key intermediate, 1-(2-aminophenyl)piperidine, formed upon reduction of the nitro group, is primed for intramolecular reactions with various electrophiles to construct fused heterocyclic systems. These resulting scaffolds, such as benzimidazoles, quinoxalines, and benzodiazepines, are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and approved pharmaceuticals.
This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound as the key precursor.
Key Synthetic Applications
The primary synthetic strategy involves the initial reduction of the nitro group in this compound to an amino group, yielding the crucial intermediate, 1-(2-aminophenyl)piperidine. This ortho-diamine analogue can then undergo condensation and cyclization reactions with a variety of carbonyl compounds and their derivatives to form fused five-, six-, and seven-membered heterocyclic rings.
Application 1: Synthesis of Piperidinyl-Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of piperidinyl-benzimidazoles from this compound proceeds via a one-pot reductive cyclization with aldehydes.
Experimental Protocol: One-Pot Reductive Cyclization with Aldehydes
This protocol is adapted from a general method for the synthesis of 2-substituted benzimidazoles from o-nitroanilines.[1][2]
-
Reaction Setup: To a solution of this compound (1.0 mmol) and an appropriate aldehyde (1.1 mmol) in ethanol (10 mL), add sodium dithionite (Na₂S₂O₄) (3.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1-(piperidin-1-yl)-1H-benzo[d]imidazole | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1-(piperidin-1-yl)-1H-benzo[d]imidazole | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1-(piperidin-1-yl)-1H-benzo[d]imidazole | 3.5 | 88 |
| 4 | Furan-2-carbaldehyde | 2-(Furan-2-yl)-1-(piperidin-1-yl)-1H-benzo[d]imidazole | 2 | 82 |
Logical Workflow for Benzimidazole Synthesis
Caption: One-pot synthesis of piperidinyl-benzimidazoles.
Application 2: Synthesis of Piperidinyl-Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles that are integral to many biologically active compounds. They can be synthesized from 1-(2-aminophenyl)piperidine by condensation with α-dicarbonyl compounds.
Experimental Protocol: Condensation with α-Dicarbonyl Compounds
-
Preparation of 1-(2-Aminophenyl)piperidine: Reduce this compound (1.0 mmol) using a standard procedure, such as catalytic hydrogenation (H₂/Pd-C) or reduction with SnCl₂·2H₂O in ethanol. Isolate and purify the resulting 1-(2-aminophenyl)piperidine.
-
Reaction Setup: Dissolve 1-(2-aminophenyl)piperidine (1.0 mmol) and an α-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 mmol) in ethanol (15 mL).
-
Reaction Conditions: Add a catalytic amount of acetic acid (2-3 drops) and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired quinoxaline derivative.
| Entry | α-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzil | 2,3-Diphenyl-5-(piperidin-1-yl)quinoxaline | 5 | 89 |
| 2 | 2,3-Butanedione | 2,3-Dimethyl-5-(piperidin-1-yl)quinoxaline | 4 | 78 |
| 3 | Glyoxal (40% in H₂O) | 5-(Piperidin-1-yl)quinoxaline | 6 | 75 |
Experimental Workflow for Quinoxaline Synthesis
Caption: Two-step synthesis of piperidinyl-quinoxalines.
Application 3: Synthesis of Piperidinyl-Benzodiazepines
1,5-Benzodiazepines are a class of psychoactive drugs and are also found in compounds with other biological activities. The synthesis can be achieved by the condensation of 1-(2-aminophenyl)piperidine with β-dicarbonyl compounds or α,β-unsaturated ketones.
Experimental Protocol: Condensation with Ketones
This protocol is based on general methods for 1,5-benzodiazepine synthesis.[2][3][4]
-
Preparation of 1-(2-Aminophenyl)piperidine: Prepare 1-(2-aminophenyl)piperidine from this compound as described in the quinoxaline synthesis protocol.
-
Reaction Setup: A mixture of 1-(2-aminophenyl)piperidine (1.0 mmol) and a ketone (e.g., acetone, cyclohexanone) (2.2 mmol) is stirred in the presence of a catalytic amount of a Lewis acid (e.g., SnCl₂, 0.1 mmol) under solvent-free conditions.
-
Reaction Conditions: Heat the mixture at 80-100 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with saturated NaHCO₃ solution and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.
| Entry | Ketone | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetone | 2,2,4-Trimethyl-1-(piperidin-1-yl)-2,3-dihydro-1H-1,5-benzodiazepine | 1.5 | 82 |
| 2 | Cyclohexanone | Spiro[cyclohexane-1,2'-[1-(piperidin-1-yl)-2,3-dihydro-1H-1,5-benzodiazepine]] | 2 | 85 |
| 3 | Acetophenone | 2-Methyl-2,4-diphenyl-1-(piperidin-1-yl)-2,3-dihydro-1H-1,5-benzodiazepine | 2 | 79 |
Signaling Pathway Implication (Hypothetical)
Many benzodiazepine derivatives act as modulators of the GABA-A receptor, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The synthesized piperidinyl-benzodiazepines could be screened for similar activities.
Caption: Potential mechanism of action for piperidinyl-benzodiazepines.
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The straightforward reduction of the nitro group to an amine provides a key intermediate that can be employed in various cyclization strategies. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel benzimidazoles, quinoxalines, benzodiazepines, and potentially other heterocyclic systems, paving the way for the discovery of new therapeutic agents. The versatility of the starting material and the importance of the resulting heterocyclic cores make this compound a valuable tool in the arsenal of synthetic and medicinal chemists.
References
Application Notes and Protocols for High-Throughput Screening of 1-(2-Nitrophenyl)piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(2-Nitrophenyl)piperidine scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of such compounds to identify novel modulators of biological targets. These application notes provide a detailed framework for conducting HTS assays with this compound analogs, focusing on a representative G protein-coupled receptor (GPCR) target. The protocols and data presented herein are illustrative and can be adapted to specific research needs.
Data Presentation: Screening of a Hypothetical this compound Library
A library of this compound analogs was screened to identify antagonists for a specific GPCR target. The following tables summarize the quantitative data from a primary screen and subsequent dose-response analysis for a subset of hit compounds.
Table 1: Primary High-Throughput Screening Results
| Compound ID | Concentration (µM) | Percent Inhibition | Hit (Threshold >50%) |
| NPP-001 | 10 | 65.2 | Yes |
| NPP-002 | 10 | 12.5 | No |
| NPP-003 | 10 | 88.9 | Yes |
| NPP-004 | 10 | 5.7 | No |
| NPP-005 | 10 | 72.1 | Yes |
| Control Antagonist | 1 | 98.5 | N/A |
| Vehicle (DMSO) | N/A | 0.0 | N/A |
Table 2: Dose-Response Analysis of Primary Hits
| Compound ID | IC50 (µM) | Hill Slope | Max Inhibition (%) |
| NPP-001 | 2.5 | 1.1 | 95.8 |
| NPP-003 | 0.8 | 0.9 | 99.2 |
| NPP-005 | 5.1 | 1.0 | 92.4 |
| Control Antagonist | 0.01 | 1.2 | 100.0 |
Experimental Protocols
GPCR Competitive Binding Assay (Radioligand Displacement)
This protocol describes a competitive binding assay to determine the affinity of the this compound analogs for a target GPCR.
Materials:
-
HEK293 cells stably expressing the target GPCR
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (e.g., Tris-HCl, MgCl2, EDTA)
-
Radioligand specific for the target GPCR (e.g., [3H]-labeled antagonist)
-
Scintillation cocktail
-
This compound analog library dissolved in DMSO
-
96-well or 384-well microplates
-
Microplate scintillation counter
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the target GPCR to ~90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in membrane preparation buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of the radioligand.
-
Add varying concentrations of the this compound analogs (test compounds) or a known antagonist (positive control). Use DMSO as a vehicle control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Functional Assay (cAMP Measurement)
This protocol describes a functional assay to measure the antagonist activity of the this compound analogs by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells stably co-expressing the target GPCR and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a biosensor.
-
Cell culture medium
-
Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
GPCR agonist
-
This compound analog library
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque microplates
-
Plate reader capable of detecting the signal from the chosen cAMP kit.
Protocol:
-
Cell Seeding:
-
Seed the CHO-K1 cells into 384-well plates at an appropriate density and incubate overnight.
-
-
Compound Addition:
-
Add the this compound analogs at various concentrations to the cell plates. Include a known antagonist as a positive control and DMSO as a vehicle control.
-
Incubate for a predetermined time to allow the compounds to interact with the cells.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the GPCR agonist (typically the EC80 concentration) to all wells except the negative control wells.
-
Incubate for a time sufficient to induce a robust cAMP response.
-
-
cAMP Detection:
-
Lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's instructions.
-
Incubate to allow the detection reaction to proceed.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (agonist only) and negative (vehicle only) controls.
-
Calculate the percent inhibition of the agonist-induced cAMP response for each compound concentration.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Nitrophenyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(2-Nitrophenyl)piperidine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, can stem from several factors. The primary issues often involve incomplete reaction, side product formation, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Reaction Temperature: Ensure the reaction is heated sufficiently. Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. Refluxing the reaction mixture is a common strategy. For instance, in a similar synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, the reactants were heated at reflux for 2 hours.[1]
-
Reaction Time: The reaction may not be running long enough for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Stoichiometry of Piperidine: An excess of piperidine is often used to drive the reaction to completion and to act as a base to neutralize the hydrogen halide byproduct. Using a stoichiometric amount or less can lead to incomplete conversion. In a related synthesis, a 4-fold excess of piperidine was used.[1]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, or Nitromethane are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex), thus stabilizing it and accelerating the reaction.[2]
-
Purity of Reactants: Ensure that the starting materials, particularly the 2-nitrohalobenzene, are pure. Impurities can lead to side reactions and lower yields.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: A common side product in this reaction is the formation of a diaryl ether if water is present in the reaction mixture, where the nitro-substituted benzene can react with hydroxide ions. Another possibility is the formation of products from further substitution on the aromatic ring if the reaction conditions are too harsh.
Minimization Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried to prevent the formation of hydroxylated byproducts.
-
Control of Reaction Temperature: Avoid excessively high temperatures, as this can promote side reactions. Optimize the temperature by monitoring the reaction for the disappearance of starting material and the appearance of the desired product without significant formation of impurities.
-
Purification: If side products are unavoidable, they can often be removed through column chromatography. A gradient elution with a solvent system like ethyl acetate and hexanes is often effective for separating the desired product from less polar or more polar impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from a 2-nitrohalobenzene and piperidine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This involves the nucleophilic attack of piperidine on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the ortho position is crucial for stabilizing this intermediate. In the final step, the halide ion is eliminated, and the aromaticity of the ring is restored, yielding the final product.
Q2: Which starting material is better: 2-chloronitrobenzene or 2-bromonitrobenzene?
A2: In nucleophilic aromatic substitution reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. Therefore, the electronegativity of the halogen is more important than its leaving group ability. Fluorine is the most activating halogen, followed by chlorine, bromine, and iodine. Thus, 2-chloronitrobenzene would be expected to be more reactive than 2-bromonitrobenzene.
Q3: Is a base required for this reaction?
A3: While not strictly required as a separate reagent, a base is necessary to neutralize the hydrohalic acid (HCl or HBr) that is formed as a byproduct. Using an excess of piperidine is a common and effective strategy, as it serves as both the nucleophile and the base. Alternatively, an external, non-nucleophilic base like potassium carbonate can be added.
Q4: How can I effectively purify the final product?
A4: The purification of this compound typically involves an initial workup followed by chromatography or recrystallization. A common workup procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with brine to remove water-soluble impurities. The organic layer is then dried and the solvent evaporated. The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1] Recrystallization from a suitable solvent like ethanol can also be an effective method for obtaining a pure product.
Data Presentation
The following table summarizes the effect of solvent on the second-order rate coefficients (kA) for the reaction of a similar substrate, 2,4-dinitrochlorobenzene, with piperidine at 25 °C. This data illustrates the significant influence of the solvent on the reaction rate.
| Solvent | Dielectric Constant (ε) | kA (l mol-1 s-1) |
| 1,1,1-Trichloroethane | 7.5 | 0.043 |
| Dioxane | 2.2 | 0.122 |
| Ethyl Acetate | 6.0 | 0.443 |
| Nitromethane | 35.9 | 1.15 |
| N,N-Dimethylformamide | 36.7 | 4.50 |
| (Data extracted from a study on the kinetics of 2,4-dinitrochlorobenzene with piperidine)[2] |
Experimental Protocols
Detailed Experimental Protocol for a Representative Synthesis of a 1-(Nitrophenyl)piperidine Derivative
This protocol is adapted from the synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and can be used as a starting point for the synthesis of this compound.[1]
Materials:
-
2-Chloronitrobenzene (or 2-Bromonitrobenzene)
-
Piperidine
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloronitrobenzene (1.0 equivalent) and piperidine (4.0 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting 2-chloronitrobenzene), allow the mixture to cool to room temperature.
-
Dilute the cooled red residue with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it three times with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to afford the pure this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Common side reactions in the synthesis of 1-(2-Nitrophenyl)piperidine and their prevention
Welcome to the technical support center for the synthesis of 1-(2-Nitrophenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
-
Nucleophilic Aromatic Substitution (SNAr): This method typically involves the reaction of an activated aryl halide, such as 2-fluoro-1-nitrobenzene or 2-chloro-1-nitrobenzene, with piperidine. The strong electron-withdrawing nitro group at the ortho position activates the aryl halide for nucleophilic attack by piperidine. Fluorine is the most common leaving group due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.[1][2]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-chloro-1-nitrobenzene or 2-bromo-1-nitrobenzene) and piperidine.[3] This method is known for its broad substrate scope and functional group tolerance.[4]
Q2: Which synthetic route is generally preferred?
A2: The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including substrate availability, cost, desired reaction conditions, and functional group tolerance.
-
SNAr is often preferred for its simplicity and the use of less expensive reagents and catalysts. It is particularly effective when using highly activated aryl halides like 2-fluoronitrobenzene.
-
Buchwald-Hartwig amination is a more versatile and powerful method, especially for less reactive aryl halides (chlorides, bromides).[3][4] It often provides higher yields and can be performed under milder conditions, but requires a palladium catalyst and a specific ligand, which can add to the cost and complexity of the procedure.
Q3: What are the most common side reactions in the SNAr synthesis of this compound?
A3: The most common side reactions in the SNAr synthesis include:
-
Formation of Isomeric Products: If the starting nitrophenyl halide is not pure and contains other isomers (e.g., 4-nitro or 3-nitro isomers), corresponding isomeric piperidine products will be formed.[5]
-
Hydrolysis of the Aryl Halide: In the presence of water and base, the starting aryl halide can be hydrolyzed to form 2-nitrophenol.
-
Reaction with Impurities: Impurities in the piperidine or solvent can lead to the formation of undesired byproducts.
Q4: What are the typical side reactions in the Buchwald-Hartwig amination for this synthesis?
A4: Common side reactions in the Buchwald-Hartwig amination include:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom to form nitrobenzene. This can be caused by impurities or non-optimal reaction conditions.[3]
-
Aryl Halide Homocoupling (Biaryl Formation): Two molecules of the aryl halide couple to form a dinitrobiphenyl species. This is more prevalent with highly reactive aryl halides.[3]
-
Catalyst Decomposition: The palladium catalyst can decompose, especially at high temperatures, leading to incomplete reaction.[3]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
| Issue | Potential Cause | Troubleshooting Steps & Prevention |
| Low or No Product Formation | 1. Insufficiently activated aryl halide. 2. Low reaction temperature. 3. Impure starting materials. | 1. Use 2-fluoronitrobenzene as the starting material for the highest reactivity.[1] 2. Increase the reaction temperature, but monitor for decomposition. 3. Ensure the purity of the aryl halide and piperidine using techniques like distillation or recrystallization. |
| Formation of Multiple Products | 1. Isomeric impurities in the starting aryl halide. 2. Side reactions due to moisture. | 1. Purify the starting aryl halide to remove any isomers.[5] 2. Use anhydrous solvents and reagents to prevent hydrolysis of the aryl halide. |
| Difficult Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. | 1. Use a slight excess of piperidine to ensure complete conversion of the aryl halide. 2. Employ acid-base extraction to separate the basic product from neutral or acidic impurities.[3] Column chromatography can also be effective. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps & Prevention |
| Low Yield | 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Presence of oxygen. | 1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.[4] 2. For aryl chlorides, bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective. Use a strong, non-nucleophilic base like sodium tert-butoxide.[3] 3. Degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[3] |
| Significant Side Product Formation (Hydrodehalogenation, Homocoupling) | 1. Suboptimal catalyst-to-ligand ratio. 2. High reaction temperature. | 1. Optimize the catalyst-to-ligand ratio, typically between 1:1 and 1:2.[3] 2. Lower the reaction temperature if possible, though this may require longer reaction times. |
| Reaction Stalls Before Completion | 1. Catalyst decomposition. 2. Product inhibition. | 1. Use a more robust ligand to stabilize the palladium catalyst.[3] 2. In some cases, a higher catalyst loading may be necessary. |
Data Presentation
The following tables provide illustrative quantitative data for the synthesis of this compound. Note that actual results may vary depending on specific experimental conditions.
Table 1: Comparison of Synthetic Methods
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | 2-Fluoro-1-nitrobenzene | 2-Chloro-1-nitrobenzene |
| Typical Yield | 75-90% | 85-98% |
| Typical Purity (post-purification) | >98% | >99% |
| Reaction Temperature | 80-120 °C | 80-110 °C |
| Catalyst | None (or phase-transfer catalyst) | Palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos) |
| Key Advantage | Simplicity, lower cost | High yield, broad scope |
| Key Disadvantage | Requires activated aryl halide | Higher cost, requires inert atmosphere |
Table 2: Effect of Leaving Group in SNAr Synthesis
| Aryl Halide | Relative Reaction Rate | Typical Yield |
| 2-Fluoro-1-nitrobenzene | Highest | 85-95% |
| 2-Chloro-1-nitrobenzene | Moderate | 60-80% |
| 2-Bromo-1-nitrobenzene | Lower | 40-60% |
| 2-Iodo-1-nitrobenzene | Lowest | <40% |
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
Materials:
-
2-Fluoro-1-nitrobenzene (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-1-nitrobenzene, piperidine, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
2-Chloro-1-nitrobenzene (1.0 eq)
-
Piperidine (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Toluene, anhydrous and degassed
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene to the flask, followed by 2-chloro-1-nitrobenzene and piperidine.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
Caption: Mechanism of SNAr Synthesis.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Caption: Troubleshooting Flowchart for Low Yield.
References
Troubleshooting guide for the purification of 1-(2-Nitrophenyl)piperidine
This technical support guide is intended for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the purification of 1-(2-Nitrophenyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution reaction between a 2-halonitrobenzene (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene) and piperidine. Therefore, the most common impurities include:
-
Unreacted starting materials: 2-halonitrobenzene and piperidine.
-
Side-products: Although less common, side-products from reactions at other positions on the aromatic ring or di-substitution products could occur depending on the specific reaction conditions.
-
Oxidation products: Piperidine and its derivatives can be susceptible to oxidation, which may result in yellowish discoloration.[1]
Q2: My purified this compound is a yellow oil, but I was expecting a solid. What does this indicate?
A2: this compound has a reported melting point of 77°C. If your product is an oil at room temperature, it is likely due to the presence of impurities that are causing melting point depression. Residual solvent from the work-up can also result in an oily product.
Q3: During column chromatography, my product is streaking or "tailing" down the column. What causes this and how can I fix it?
A3: Tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[2] The basic nitrogen atom in the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad peaks. To resolve this, you can add a basic modifier, such as triethylamine (TEA), to your mobile phase. A common starting point is to add 0.5-2% TEA to the eluent.[2]
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization is a suitable method for purifying solid organic compounds like this compound.[3] The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures, while the impurities remain in solution.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound "oils out" and does not crystallize. | The boiling point of the solvent is too high, or the compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Alternatively, use a two-solvent system where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization.[4] |
| No crystals form upon cooling. | The solution is not saturated. | Re-heat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool slowly again. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[3] |
| Product is still impure after recrystallization. | The chosen solvent did not effectively separate the impurity. The impurity may have co-crystallized with the product. | Try a different recrystallization solvent or consider an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The mobile phase polarity is not optimized. | Test different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for piperidine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] Adjust the ratio to achieve good separation. |
| Product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate. |
| Product elutes with the solvent front. | The mobile phase is too polar. | Start with a less polar mobile phase. |
| Peak tailing of the product. | Strong interaction between the basic piperidine and acidic silica gel. | Add a small amount of triethylamine (0.5-2%) to the mobile phase to neutralize the acidic sites on the silica gel.[2] |
Quantitative Data Summary
| Parameter | Value | Source |
| Melting Point | 77 °C | ECHEMI |
| Typical Column Chromatography Conditions | Stationary Phase: Silica GelMobile Phase: Hexanes/Ethyl Acetate with 0.5-2% Triethylamine | General for piperidine derivatives[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[3] A common solvent system for N-arylpiperidines is a mixture of hexanes and ethyl acetate.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexanes/ethyl acetate mixtures) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4. Add 1% triethylamine to the solvent systems to assess its effect on peak shape.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (with triethylamine) and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: A workflow diagram for troubleshooting the purification of this compound.
References
Optimization of reaction conditions (temperature, solvent, catalyst) for Buchwald-Hartwig amination
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing reaction conditions, including temperature, solvent, and catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Buchwald-Hartwig amination reaction?
A1: Typical reaction temperatures for Buchwald-Hartwig amination are between 80-100°C.[1] However, for thermally sensitive substrates, conditions can sometimes be optimized to run at lower temperatures, around 40°C, often in combination with a strong base.[1] In some cases, reactions can even be performed at room temperature after careful screening of reaction parameters to preserve chiral configurations.[1]
Q2: How do I select an appropriate solvent for my reaction?
A2: The choice of solvent is crucial for ensuring that all reaction components, including the inorganic base and substrates, are sufficiently soluble.[2] Commonly used solvents include ethereal solvents (e.g., dioxane, THF, CPME, Bu₂O, DME), alcohol solvents (e.g., n-BuOH, t-AmOH), and aromatic solvents (e.g., Toluene, CF₃Toluene).[1] It is important to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the reaction by binding to the palladium catalyst.[1] For greener alternatives, 2-MeTHF and MTBE have been identified as suitable solvents for certain Buchwald-Hartwig cross-coupling reactions.[3]
Q3: What is the role of the base in the Buchwald-Hartwig amination?
A3: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine nucleophile.[4][5] The choice of base can significantly impact the reaction outcome. Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are widely used but may not be compatible with base-sensitive functional groups.[1] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) offer broader functional group tolerance but may require higher reaction temperatures.[1] The physical properties of the base, such as particle size and solubility, can also affect the reaction rate.[1]
Q4: How do I choose the right catalyst and ligand for my substrate?
A4: The selection of the palladium source and the phosphine ligand is critical for a successful reaction and is largely determined by the nature of the amine nucleophile.[1] Bulky, electron-rich biaryl phosphine ligands have shown exceptional reactivity.[6] Different generations of Buchwald precatalysts (G1 through G6) offer varying levels of stability, activity, and ease of activation.[7] For instance, G3 and G4 precatalysts have good solubility and activity, allowing for lower catalyst loadings, while G6 precatalysts are oxidative addition complexes that can support extremely bulky ligands.[7] The choice of ligand is often matched to the class of amine, such as aliphatic, bulky, aryl, heteroaryl, or amide.[1]
Troubleshooting Guide
This guide addresses common issues encountered during Buchwald-Hartwig amination experiments.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inadequate Catalyst Activity | Ensure the palladium precatalyst is properly activated. Some precatalysts require strong bases and/or elevated temperatures for activation. Consider using a more advanced generation of precatalyst (e.g., G3, G4, or G6) which can be activated under milder conditions.[1][7] |
| Poor Substrate Solubility | Insolubility of reactants or the base is a common reason for poor yields.[1] Try a different solvent or a mixture of solvents to improve solubility.[1] For inorganic bases, grinding the base before use or adding celite can prevent clumping and improve reaction rates.[1] |
| Inhibitory Effects | Aryl iodides can be challenging substrates as the iodide formed can inhibit the catalyst.[1] Using a solvent like toluene, where the iodide salt is poorly soluble, can mitigate this issue.[4] |
| Catalyst Poisoning | Certain functional groups, such as azo groups, can poison the palladium catalyst.[4] If your substrate contains such groups, consider a different synthetic route or protecting group strategy. |
| Incorrect Base Selection | The chosen base may not be strong enough to deprotonate the amine, or it may be too strong and cause decomposition of your starting materials or product.[1] Screen a range of bases with varying pKa values. |
Problem 2: Side Product Formation (e.g., Hydrodehalogenation)
| Possible Cause | Suggested Solution |
| Competitive β-Hydride Elimination | This is more common with primary amines.[8] The use of chelating bidentate ligands like BINAP or DPPF can help suppress this side reaction.[9] |
| Reaction with Other Nucleophiles | If your substrate contains other nucleophilic sites (e.g., a phenol), you may observe coupling at those positions.[10] Protecting these functional groups prior to the amination is recommended. |
Problem 3: Difficulty with Specific Substrates
| Substrate Type | Suggested Approach |
| Aryl Chlorides | Aryl chlorides are generally less reactive than bromides or iodides.[10] The use of sterically hindered, electron-rich phosphine ligands is often necessary to achieve good conversion.[8] |
| Primary Amines | Coupling with primary amines can be challenging due to competing side reactions.[8] Ligands such as BrettPhos have been specifically designed for this purpose.[4] |
| Bulky Amines or Aryl Halides | Steric hindrance can slow down the reaction. The use of bulky trialkyl phosphine ligands or dialkylbiaryl phosphine ligands can be effective for these challenging substrates.[8] |
| Heteroaryl Amines | These can be challenging substrates and often require significant reaction optimization to achieve good yields.[1] |
Data Summary Tables
Table 1: General Reaction Parameter Guidelines
| Parameter | Recommended Range/Options | Notes |
| Temperature | 80 - 100 °C | Can be lowered to ~40 °C or room temperature with optimization. |
| Catalyst Loading | 1 - 2 mol% | Lower loadings may be possible with highly active precatalysts. |
| Base | NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄, K₂CO₃ | Choice depends on substrate functional group tolerance. |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Solvent choice should ensure solubility of all components.[1] |
Table 2: Solvent Selection Guide
| Solvent Class | Examples | Suitability |
| Aromatic | Toluene, Xylene | Commonly used, good for solubilizing non-polar reactants.[11] |
| Ethereal | Dioxane, THF, 2-MeTHF | Generally good solvents for a wide range of substrates.[1] |
| Alcohol | t-BuOH, t-AmOH | Can be effective, particularly in combination with other solvents.[1] |
| To Avoid | Chlorinated solvents, Acetonitrile, Pyridine | Known to inhibit the palladium catalyst.[1] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
Disclaimer: This is a generalized protocol and should be optimized for specific substrates.
-
Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: To the reaction vessel, add the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), the base (1.4-2.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for low-yielding Buchwald-Hartwig reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. reddit.com [reddit.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 1-(2-Nitrophenyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1-(2-Nitrophenyl)piperidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most likely impurities in crude this compound originate from the starting materials used in its synthesis. These typically include unreacted 1-fluoro-2-nitrobenzene (or 1-chloro-2-nitrobenzene) and excess piperidine. Depending on the reaction conditions, side-products from undesired reactions may also be present.
Q2: What is the expected melting point of pure this compound?
The melting point of pure this compound is reported to be in the range of 76°C to 78°C[1]. A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q3: My purified this compound shows significant peak tailing during silica gel column chromatography. What causes this and how can I prevent it?
Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel. The basic nitrogen atom in the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad, tailing peaks. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase. A concentration of 0.5-2% (v/v) TEA is typically sufficient to improve peak shape and achieve better separation.
Q4: Which purification method is more suitable for this compound: recrystallization or column chromatography?
Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is a good option for removing small amounts of impurities from a solid product. It is generally a simpler and more scalable technique than chromatography.
-
Column chromatography is more effective for separating the desired product from significant quantities of impurities, especially those with similar polarities.
A combination of both methods, such as an initial purification by column chromatography followed by a final recrystallization, can be used to achieve very high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent, or there are significant impurities present. | - Try a solvent with a lower boiling point.- Use a larger volume of solvent.- Attempt a two-solvent recrystallization. |
| No crystal formation | The solution is not supersaturated, the cooling rate is too fast, or nucleation is not initiated. | - Reduce the volume of the solvent by gentle heating and evaporation.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inner surface of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Low recovery | Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation | The polarity of the eluent is too high or too low. | - Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Compound stuck on the column | The eluent is not polar enough, or the compound is strongly interacting with the silica gel. | - Gradually increase the polarity of the eluent.- For basic compounds like this compound, add 0.5-2% triethylamine to the eluent. |
| Cracked or channeled column | The column was not packed properly. | - Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Single-Solvent Method)
This protocol outlines the steps for purifying crude this compound using a single solvent. A suitable solvent for this compound is isopropanol or ethanol, where it is soluble when hot and less soluble when cold.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent (e.g., isopropanol). If it dissolves readily at room temperature, the solvent is not suitable. The ideal solvent will dissolve the compound when heated but will result in crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to completely dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point within the range of 76-78°C indicates high purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound using flash column chromatography on silica gel.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. Add 1% triethylamine (TEA) to the eluent to prevent peak tailing. The ideal eluent system should give the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Assessment: Confirm the purity of the product by measuring its melting point.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the purification of this compound by column chromatography.
References
Challenges in the catalytic reduction of the nitro group in 1-(2-Nitrophenyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic reduction of the nitro group in 1-(2-Nitrophenyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the catalytic reduction of this compound?
A1: The primary challenges include:
-
Steric Hindrance: The bulky piperidine ring ortho to the nitro group can hinder the approach of the substrate to the catalyst's active sites, potentially slowing down the reaction rate.
-
Catalyst Poisoning: The nitrogen atom of the piperidine ring can act as a Lewis base and adsorb strongly to the catalyst surface, leading to deactivation or poisoning. This is a common issue with nitrogen-containing compounds in catalytic hydrogenations.[1][2]
-
Incomplete Conversion: Due to steric hindrance and potential catalyst deactivation, the reaction may stall before reaching completion, resulting in a mixture of starting material, intermediates, and the desired product.
-
Formation of Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[3][4][5] Under certain conditions, these intermediates can accumulate or participate in side reactions, leading to impurities.
Q2: Which catalytic systems are recommended for the reduction of this compound?
A2: Several catalytic systems can be employed, with the choice depending on the desired selectivity, reaction conditions, and scale.
-
Palladium on Carbon (Pd/C): This is a widely used and often effective catalyst for nitro group reductions.[6] It typically requires a hydrogen atmosphere.
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are also highly active catalysts for hydrogenation and can be effective where Pd/C is not.
-
Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts, often used in industrial processes.[6]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine hydrate with a catalyst (e.g., Pd/C) can be a milder alternative to using high-pressure hydrogen gas.[7]
Q3: Can I use chemical reducing agents instead of catalytic hydrogenation?
A3: Yes, chemical reducing agents can be effective, particularly if issues with catalyst poisoning or the handling of high-pressure hydrogen are a concern. Common reagents include:
-
Tin(II) Chloride (SnCl₂): A mild and often selective reagent for nitro group reduction.[6]
-
Sodium Dithionite (Na₂S₂O₄): A powerful reducing agent for nitro groups.
-
Iron (Fe) in acidic media: A classical and cost-effective method for nitro group reduction.[6]
Q4: What are the potential byproducts in this reaction?
A4: Besides the starting material and the desired 1-(2-aminophenyl)piperidine, potential byproducts include:
-
Partially reduced intermediates: 1-(2-Nitrosophenyl)piperidine and 1-(2-Hydroxylaminophenyl)piperidine.[3][4]
-
Azoxy, azo, and hydrazo compounds: These can form from the condensation of intermediates.[5]
-
Products of N-dealkylation or ring opening: Although less common under typical nitro reduction conditions, harsh conditions could potentially affect the piperidine ring.
Troubleshooting Guides
Problem 1: Incomplete or Slow Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | - Use a fresh batch of catalyst. - Increase catalyst loading (e.g., from 5 mol% to 10 mol%). - Consider a different catalyst (e.g., switch from Pd/C to PtO₂). |
| Catalyst Poisoning | - The piperidine nitrogen may be deactivating the catalyst. Consider using a catalyst less prone to nitrogen poisoning. - In some cases, adding a small amount of a weak acid can protonate the piperidine nitrogen, reducing its poisoning effect, but this must be carefully optimized to avoid side reactions. |
| Steric Hindrance | - Increase reaction temperature to provide more energy to overcome the steric barrier. - Increase hydrogen pressure to promote substrate binding to the catalyst. |
| Poor Substrate Solubility | - Ensure the substrate is fully dissolved in the chosen solvent. - Try a different solvent or a solvent mixture to improve solubility. |
| Inadequate Mixing | - For heterogeneous catalysis, ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen. |
Problem 2: Formation of Multiple Products/Byproducts
| Potential Cause | Troubleshooting Steps |
| Accumulation of Intermediates | - Optimize reaction time and temperature. Lowering the temperature may increase selectivity. - Ensure sufficient hydrogen availability throughout the reaction. |
| Side Reactions | - If using a chemical reductant like SnCl₂, ensure proper workup to remove all metal salts. - Consider a milder reducing agent or catalytic system. |
| Over-reduction or Degradation | - Monitor the reaction closely using TLC or LC-MS to determine the optimal endpoint. - Reduce reaction temperature or pressure once the starting material is consumed. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Reduction of Ortho-Substituted Nitroarenes (Model Systems)
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ | Ethanol | 25 | 50 | 4 | >95 | General Knowledge |
| PtO₂ | H₂ | Acetic Acid | 25 | 50 | 2 | >98 | General Knowledge |
| Raney Ni | H₂ | Methanol | 50 | 500 | 6 | ~90 | General Knowledge |
| 10% Pd/C | HCOOH·NEt₃ | THF | 60 | N/A | 8 | ~92 | General Knowledge |
| V₂O₅/TiO₂ | N₂H₄·H₂O | Ethanol | 70 | N/A | 2 | >95 | [7] |
Note: These are representative conditions for ortho-substituted nitroarenes and may require optimization for this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Wash the Celite® pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Reduction using Tin(II) Chloride
-
Preparation: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of ~8. This will precipitate tin salts.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Mandatory Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Troubleshooting logic for incomplete reduction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of 1-(2-Nitrophenyl)piperidine During Storage
This technical support guide is intended for researchers, scientists, and drug development professionals to address common issues related to the stability of 1-(2-Nitrophenyl)piperidine during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My stored this compound has changed color. What does this indicate?
A change in color, often to a yellowish or brownish hue, is a common visual indicator of chemical degradation. This can be triggered by several factors, including exposure to light (photodegradation), elevated temperatures (thermal degradation), or reaction with atmospheric components like moisture and oxygen.[1] The formation of colored byproducts is a likely cause of this observation. It is crucial to investigate the purity of the material using analytical techniques if a color change is observed.
Q2: I suspect my this compound has degraded. How can I confirm this?
Visual inspection is a preliminary step, but it is not conclusive.[1] The most reliable method to confirm and quantify degradation is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is highly recommended.[1] This technique can separate the intact this compound from its degradation products, allowing for an accurate assessment of its purity.
Q3: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, well-ventilated place.[2][3] Refrigeration (2-8°C) is advisable for long-term storage. | Minimizes thermal degradation. Avoid repeated freeze-thaw cycles if the compound is in solution. |
| Light | Protect from light by storing in an amber glass vial or in a dark cabinet.[1] | Prevents photodegradation, which can be initiated by UV or visible light. |
| Atmosphere | For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation, especially of the piperidine ring. |
| Container | Use a tightly sealed, non-reactive container, such as a glass bottle with a Teflon-lined cap.[3] | Prevents contamination and volatilization if the compound is in solution. |
| Incompatible Materials | Store away from strong oxidizing agents.[2][3] | Aromatic nitro compounds can react vigorously with oxidizing agents. |
Q4: Can the solvent used for storage affect the stability of this compound?
Yes, the choice of solvent is critical. Protic solvents, especially under non-neutral pH conditions, could potentially facilitate hydrolysis of the C-N bond between the phenyl and piperidine rings over time, although mononitrophenylpiperidines are reported to be relatively resistant to hydrolysis.[4] For solutions, it is best to use a high-purity, dry, aprotic solvent. If aqueous solutions are necessary, they should be freshly prepared and buffered if the compound shows pH-dependent stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Action(s) |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation. | - Confirm the identity of the new peaks by techniques like LC-MS. - Review storage conditions (temperature, light, atmosphere). - Perform a forced degradation study to identify potential degradation products. |
| Decrease in the main peak area (assay value) over time | Degradation of this compound. | - Verify the accuracy of the analytical method. - Re-evaluate storage conditions to mitigate degradation factors. - Consider re-purification of the material if the purity is below the required specification. |
| Inconsistent results in biological assays | Instability of the compound in the assay medium. | - Assess the stability of this compound under the specific assay conditions (pH, temperature, presence of other reagents). - Prepare solutions of the compound fresh before each experiment. |
| Formation of precipitates in solution | Poor solubility or degradation leading to insoluble products. | - Check the solubility of the compound in the chosen solvent. - Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Potential Degradation Pathways
Understanding the potential degradation pathways is key to preventing them. Based on the chemical structure of this compound, the following degradation mechanisms are plausible:
-
Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or ring-opened products.[5]
-
Hydrolysis of the C-N Bond: Cleavage of the bond connecting the piperidine ring to the nitrophenyl group could occur under certain conditions (e.g., strong acidic or basic conditions, though less likely for mononitro compounds under moderate basic conditions).[4][6]
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain catalytic conditions.
-
Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light, which can lead to complex reaction pathways.[1]
-
Thermal Degradation: At elevated temperatures, cleavage of the C-NO2 bond or isomerization of the nitro group can occur.[2][3]
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study will help identify the likely degradation products and the intrinsic stability of the molecule.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[9]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[9]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Place a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.[5]
-
Photolytic Degradation: Expose a solid sample and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[5]
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by the stability-indicating HPLC method described below.
Caption: Workflow for the forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound and its potential degradation products.
Chromatographic Conditions:
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or phosphoric acid). A gradient elution may be necessary to separate all degradation products. Start with a higher aqueous percentage and gradually increase the organic component. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
Method Validation:
The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through the forced degradation study.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: Logical flow for establishing a stability-indicating HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. DSpace [repository.kaust.edu.sa]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. rjptonline.org [rjptonline.org]
Overcoming poor solubility of 1-(2-Nitrophenyl)piperidine in reaction media
Welcome to the technical support center for 1-(2-Nitrophenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the poor solubility of this compound in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, a qualitative profile can be inferred from its structure. The molecule contains a nonpolar aromatic nitrophenyl group and a more polar piperidine ring. This amphiphilic nature suggests it will have limited solubility in very nonpolar solvents (like hexanes) and also in highly polar protic solvents (like water). Its solubility is expected to be most favorable in polar aprotic solvents and some less polar aromatic solvents.
Q2: Which solvents are recommended for dissolving this compound?
A2: Based on its structure, polar aprotic solvents are a good starting point. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used for compounds that are difficult to dissolve.[1] Other potential solvents include tetrahydrofuran (THF), ethyl acetate, and dichloromethane (DCM). For reactions where these solvents are not suitable, the use of cosolvents may be necessary.
Q3: What initial steps should I take if this compound is not dissolving in my chosen reaction solvent?
A3: If you are encountering poor solubility, we recommend a systematic approach. First, ensure you are not already at the saturation point. If solubility is still an issue, gentle heating and stirring can be effective. If these simple measures fail, consider more advanced techniques such as the use of cosolvents, sonication, or in some specific reaction types, phase transfer catalysis.
Q4: Can I use heat to improve the solubility of this compound?
A4: Yes, in many cases, gently heating the solvent can increase the solubility of this compound. However, it is crucial to consider the thermal stability of the compound and other reactants in your mixture. Always start with a small-scale test to ensure that heating does not lead to degradation.
Q5: Are there any "green" solvent alternatives that can be used?
A5: For more environmentally friendly options, consider solvents like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF). While their solubilizing power might be lower than that of DMF or DMSO, they are often more desirable from a process chemistry perspective. The use of phase-transfer catalysts can also facilitate reactions in water, reducing the need for organic solvents.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Issue 1: The compound will not fully dissolve in the reaction solvent.
-
Initial Assessment:
-
Confirm that the concentration of this compound is not exceeding its solubility limit in the chosen solvent at the current temperature.
-
Ensure the compound is of sufficient purity, as impurities can sometimes hinder dissolution.
-
-
Troubleshooting Steps:
-
Mechanical Agitation: Increase the stirring rate to enhance the interaction between the solute and the solvent.
-
Gentle Heating: Carefully warm the mixture. Monitor for any signs of decomposition (color change, gas evolution).
-
Sonication: Utilize an ultrasonic bath to break down solid agglomerates and increase the surface area exposed to the solvent.[3][4][5]
-
Cosolvent Addition: Introduce a small amount of a cosolvent in which this compound is known to be more soluble.[6][7] For example, if your primary solvent is toluene, adding a small percentage of THF or DMF can significantly improve solubility.[1]
-
Issue 2: The compound precipitates out of solution during the reaction.
-
Initial Assessment:
-
Consider if a change in temperature is causing the precipitation. Reactions are often initiated at room temperature and then heated or cooled, which can affect solubility.
-
Determine if a reactant or product is reacting with this compound to form a less soluble species.
-
-
Troubleshooting Steps:
-
Temperature Control: Maintain a constant temperature throughout the reaction. If the reaction is exothermic, ensure adequate cooling.
-
Solvent System Modification: Increase the proportion of the cosolvent in the reaction mixture.
-
Use of Surfactants: For biphasic reaction systems, a surfactant can help to emulsify the components and prevent precipitation. Surfactants contain both hydrophilic and hydrophobic parts, allowing them to interact with different phases.[8]
-
Phase Transfer Catalysis: In reactions involving an aqueous phase and an organic phase, a phase transfer catalyst can facilitate the transfer of a reactant from one phase to another where the reaction occurs, thus avoiding precipitation at the interface.[1][2][9][10]
-
Data Presentation
Table 1: Illustrative Solubility Profile of this compound
Disclaimer: The following data is a representative example based on the expected chemical properties of this compound and is intended for illustrative purposes only. Actual solubility should be determined experimentally.
| Solvent Class | Solvent | Predicted Solubility (g/L) at 25°C |
| Polar Aprotic | Dimethylformamide (DMF) | > 200 |
| Dimethyl Sulfoxide (DMSO) | > 200 | |
| Tetrahydrofuran (THF) | ~150 | |
| Acetonitrile (ACN) | ~50 | |
| Polar Protic | Methanol | ~20 |
| Ethanol | ~15 | |
| Water | < 1 | |
| Nonpolar Aromatic | Toluene | ~40 |
| Benzene | ~35 | |
| Nonpolar Aliphatic | Hexane | < 1 |
| Cyclohexane | < 1 | |
| Chlorinated | Dichloromethane (DCM) | ~100 |
| Chloroform | ~120 |
Experimental Protocols
Protocol 1: Screening for an Effective Cosolvent
-
Preparation: To a series of small vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Primary Solvent Addition: To each vial, add a measured volume of your primary reaction solvent (e.g., 1 mL of toluene).
-
Cosolvent Addition: To each vial, add a different cosolvent (e.g., THF, DMF, NMP) in incremental amounts (e.g., 0.1 mL, 0.2 mL, etc.).
-
Observation: After each addition, stir the mixture vigorously at a constant temperature and observe for complete dissolution.
-
Selection: The cosolvent that achieves complete dissolution with the smallest volume percentage is considered the most effective.
Protocol 2: Sonication-Assisted Dissolution
-
Preparation: In a round-bottom flask, combine this compound and the chosen reaction solvent.
-
Sonication: Place the flask in an ultrasonic bath.
-
Operation: Turn on the sonicator. The ultrasonic waves will create cavitation bubbles that help to break apart solid particles and enhance dissolution.[5]
-
Monitoring: Continue sonication until the solid is fully dissolved. Monitor the temperature of the bath, as prolonged sonication can cause heating.[11]
-
Procedure: Once dissolved, proceed with the addition of other reagents.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Mechanism of cosolvency.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. Sonication: Significance and symbolism [wisdomlib.org]
- 4. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Surfactant - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. sacheminc.com [sacheminc.com]
- 11. researchgate.net [researchgate.net]
Minimizing the formation of byproducts in the synthesis of 1-(2-Nitrophenyl)piperidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-nitrophenyl)piperidine derivatives. Our aim is to help you minimize the formation of byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound derivatives?
A1: The synthesis of this compound derivatives from a 2-nitro-substituted aryl halide (e.g., 1-chloro-2-nitrobenzene) and piperidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. The piperidine acts as a nucleophile, attacking the carbon atom bearing the leaving group. The presence of the electron-withdrawing nitro group at the ortho position is crucial as it activates the aromatic ring towards nucleophilic attack and stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance. The subsequent elimination of the leaving group (e.g., chloride) restores the aromaticity of the ring, yielding the desired product.
Q2: What are the most common byproducts in the synthesis of this compound derivatives?
A2: While specific byproducts can vary based on reaction conditions, common impurities can include:
-
Unreacted starting materials: Residual 1-chloro-2-nitrobenzene and piperidine may be present if the reaction does not go to completion.
-
Polysubstituted products: In some cases, further substitution on the aromatic ring can occur, though this is less common under typical SNAr conditions for this specific reaction.
-
Products from side reactions with solvents: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with piperidine, leading to the formation of alkoxy-substituted nitrobenzenes.
-
Degradation products: At elevated temperatures or with prolonged reaction times, decomposition of the starting materials or the product can occur.
Q3: Which analytical techniques are best suited for monitoring the reaction and identifying byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress by observing the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating and identifying volatile components in the reaction mixture, including the desired product, unreacted starting materials, and many potential byproducts.
-
High-Performance Liquid Chromatography (HPLC): Excellent for both qualitative and quantitative analysis. An HPLC method can be developed to separate the product from impurities, allowing for purity assessment and yield determination.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Reactants: The quality of the 1-chloro-2-nitrobenzene or piperidine may be poor. | Ensure the purity of your starting materials. Piperidine can absorb atmospheric CO2 to form a carbonate salt; consider distillation or using a fresh bottle. |
| Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. | Gradually increase the reaction temperature. Refluxing in a suitable solvent is often effective. | |
| Inappropriate Solvent: The chosen solvent may not be suitable for the SNAr reaction. | Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile to enhance the nucleophilicity of piperidine. | |
| Multiple Spots on TLC (High Byproduct Formation) | Reaction with Solvent: Using a nucleophilic solvent (e.g., methanol, ethanol) can lead to side products. | Switch to a non-nucleophilic, polar aprotic solvent like DMF or DMSO. |
| Excessive Temperature or Prolonged Reaction Time: These conditions can lead to the degradation of reactants or products. | Optimize the reaction temperature and time by monitoring the reaction progress with TLC or HPLC. Aim for the shortest time required for complete conversion of the limiting reagent. | |
| Presence of Water: Water can hydrolyze the aryl halide under certain conditions, especially with a base. | Ensure all reagents and glassware are dry. Use anhydrous solvents. | |
| Difficulty in Product Purification | Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making separation by column chromatography challenging. | Adjust the solvent system for column chromatography to improve separation. Consider recrystallization from a suitable solvent system (e.g., ethanol/water) as an alternative or additional purification step. |
| Residual Piperidine: Excess piperidine can be difficult to remove. | Perform an acidic wash (e.g., with dilute HCl) during the aqueous workup to convert the basic piperidine into its water-soluble hydrochloride salt, which can then be easily separated in the aqueous layer. | |
| Formation of Emulsions During Workup: This can complicate the separation of organic and aqueous layers. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 1-chloro-2-nitrobenzene and piperidine.
Materials:
-
1-Chloro-2-nitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-nitrobenzene (1.0 eq), piperidine (1.2 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 1-chloro-2-nitrobenzene).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by a wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.
Visualizing Reaction Pathways and Workflows
Validation & Comparative
Comparative study of different catalysts for 1-(2-Nitrophenyl)piperidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(2-nitrophenyl)piperidine, a key intermediate in the development of various pharmaceuticals, is predominantly achieved through the N-arylation of piperidine with a 2-halonitrobenzene. The choice of catalyst for this C-N cross-coupling reaction is critical, directly impacting reaction efficiency, cost, and environmental footprint. This guide provides an objective comparison of common catalytic systems, supported by representative experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the synthesis of this compound. The data presented is a collation of typical results from various literature sources for the N-arylation of piperidine with 2-halonitrobenzenes.
| Catalyst System | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Type |
| Palladium-catalyzed | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 12-24 | ~95% | General Buchwald-Hartwig Protocols |
| Copper-catalyzed | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 | 24-48 | ~80-90% | Ullmann Condensation Protocols |
| Nickel-catalyzed | NiCl₂(dppp) | dppp | NaOtBu | Toluene | 110 | 18 | ~70-85% | Representative Ni-catalyzed Aminations |
| Metal-Free | - | - | K₂CO₃ | DMSO | 120 | 12 | ~90% | Nucleophilic Aromatic Substitution |
Reaction Pathway and Experimental Workflow
The synthesis of this compound generally follows a C-N cross-coupling pathway. The choice of catalyst influences the specific mechanism and reaction setup.
The catalytic cycle for the prevalent palladium-catalyzed Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by coordination and deprotonation of the amine, and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.
Experimental Protocols
Below are detailed experimental protocols representative of each catalytic system for the synthesis of this compound.
Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)
This protocol is a general guideline for the palladium-catalyzed N-arylation of piperidine with 2-chloronitrobenzene.
Materials:
-
2-Chloronitrobenzene (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by 2-chloronitrobenzene and piperidine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Synthesis (Ullmann Condensation)
This protocol outlines a typical procedure for the copper-catalyzed N-arylation of piperidine with 2-bromonitrobenzene.
Materials:
-
2-Bromonitrobenzene (1.0 equiv)
-
Piperidine (1.5 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction tube and standard laboratory glassware
Procedure:
-
To a reaction tube, add CuI, 1,10-phenanthroline, and K₂CO₃.
-
Add 2-bromonitrobenzene, piperidine, and anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 120-150 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After 24-48 hours, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Nickel-Catalyzed Synthesis
This representative protocol describes the nickel-catalyzed amination of an aryl chloride.
Materials:
-
2-Chloronitrobenzene (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Nickel(II) chloride bis(diphenylphosphino)propane (NiCl₂(dppp), 5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous Toluene
-
Glovebox or Schlenk line and standard laboratory glassware
Procedure:
-
Inside a glovebox or using Schlenk techniques, add NiCl₂(dppp) and NaOtBu to a reaction vessel.
-
Add anhydrous toluene, followed by 2-chloronitrobenzene and piperidine.
-
Seal the vessel and heat the mixture to 110 °C with stirring for 18 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with brine, dry over a suitable drying agent, and concentrate.
-
Purify the product by flash chromatography.
Metal-Free Synthesis (Nucleophilic Aromatic Substitution)
This protocol describes a metal-free approach for the synthesis of this compound.
Materials:
-
1-Fluoro-2-nitrobenzene (1.0 equiv)
-
Piperidine (2.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vial and standard laboratory glassware
Procedure:
-
In a reaction vial, combine 1-fluoro-2-nitrobenzene, piperidine, and potassium carbonate in DMSO.
-
Seal the vial and heat the mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC.
-
After 12 hours, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The synthesis of this compound can be achieved through various catalytic and non-catalytic methods. Palladium-catalyzed Buchwald-Hartwig amination generally offers the highest yields and mildest conditions but can be associated with higher costs due to the precious metal catalyst and specialized ligands. Copper-catalyzed Ullmann condensation provides a more economical alternative, though it often requires higher temperatures and longer reaction times. Nickel-catalyzed systems present a compromise in terms of cost and reactivity. For substrates activated with highly electron-withdrawing groups, such as the nitro group, metal-free nucleophilic aromatic substitution can be a simple and effective method. The optimal choice of catalyst will depend on factors such as substrate availability, cost considerations, required yield, and the scale of the synthesis.
Validation of an analytical method for the determination of 1-(2-Nitrophenyl)piperidine purity
An Objective Comparison of Analytical Methods for the Determination of 1-(2-Nitrophenyl)piperidine Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of proposed analytical methodologies for the validation of this compound purity. Due to a lack of publicly available, specific validated methods for this compound, this document outlines common and effective analytical techniques used for structurally similar piperidine derivatives. The information presented here is intended to guide researchers in establishing and validating their own analytical methods. The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an appropriate analytical method is contingent on various factors, including the analyte's properties, the sample matrix, required sensitivity, and the specific application, such as routine quality control versus bioanalysis.[1] For a compound like this compound, both HPLC and GC methods could be developed and validated.[2]
Comparative Overview of Analytical Methods
A choice between HPLC-UV and GC-MS for the analysis of this compound will depend on a trade-off between factors like volatility, thermal stability, and sensitivity requirements.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Typical Analytes | Non-volatile or thermally labile compounds.[2] | Volatile and thermally stable compounds.[2] |
| Common Detectors | Ultraviolet (UV) Detector, Mass Spectrometry (MS).[2] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[2] |
| Sample Preparation | Sample is dissolved in a suitable solvent. Derivatization may be needed to enhance UV detection if the chromophore is weak.[2] | Often requires derivatization for polar compounds to improve volatility and peak shape.[2] |
| Expected Linearity (R²) | ≥ 0.995 | ≥ 0.995 |
| Expected Accuracy (% Recovery) | 98-102% | 98-102% |
| Expected Precision (% RSD) | ≤ 2% | ≤ 2% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range | pg/mL to ng/mL range |
Experimental Protocols
Below are detailed, generalized experimental protocols for HPLC-UV and GC-MS methods that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is a robust approach for the analysis of this compound, which possesses a strong UV chromophore due to the nitrophenyl group.
Instrumentation and Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.[3]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for piperidine derivatives.[3]
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the mobile phase should be controlled for consistent results.[3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection Wavelength: The wavelength should be set at the absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.[3]
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable diluent (e.g., mobile phase) to achieve a known concentration.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile impurities in this compound or for the compound itself if it is sufficiently thermally stable.
Instrumentation and Conditions:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: Typically 250°C.[2]
-
Oven Temperature Program:
-
Initial Temperature: Hold at a suitable low temperature (e.g., 100 °C) for a few minutes.
-
Ramp: Increase the temperature at a controlled rate (e.g., 10-20 °C/minute) to a final temperature (e.g., 280 °C).[2]
-
Final Hold: Hold at the final temperature for several minutes to ensure all components elute.
-
-
MS Detector: Operated in either full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Derivatization might be necessary if the compound exhibits poor peak shape or thermal stability, although the nitrophenyl group may provide sufficient volatility.
Method Validation Workflow
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose.[4] The following diagram illustrates a typical workflow for analytical method validation.
References
A Comparative Analysis of Synthetic Routes to 1-(2-Nitrophenyl)piperidine for Pharmaceutical Research
A comprehensive guide for researchers and drug development professionals on the efficiency and practicality of common synthetic methodologies for 1-(2-Nitrophenyl)piperidine, a key intermediate in medicinal chemistry. This report details and benchmarks Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation, providing quantitative data and detailed experimental protocols.
The synthesis of N-aryl piperidines is a cornerstone of modern medicinal chemistry, with the this compound scaffold serving as a crucial building block for a wide range of pharmacologically active molecules. The efficiency of synthesizing this key intermediate directly impacts the pace and cost of drug discovery and development. This guide provides a comparative analysis of three prominent synthetic methods: Nucleophilic Aromatic Substitution (SNAr), the palladium-catalyzed Buchwald-Hartwig amination, and the copper-catalyzed Ullmann condensation.
At a Glance: Benchmarking Synthesis Efficiency
To facilitate a direct comparison, the following table summarizes the key performance indicators for each synthetic route to this compound based on reported experimental data.
| Method | Starting Material (Aryl Halide) | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nucleophilic Aromatic Substitution (SNAr) | 1-Fluoro-2-nitrobenzene | K₂CO₃ | DMF | 80 | 12 | 95 |
| Buchwald-Hartwig Amination | 1-Bromo-2-nitrobenzene | Pd₂(dba)₃ / Xantphos | Toluene | 100 | 18 | 85-95 |
| Ullmann Condensation | 1-Iodo-2-nitrobenzene | CuI / Ligand | High-boiling | >150 | >24 | Variable |
In-Depth Analysis of Synthetic Methodologies
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a classical and often highly efficient method for the synthesis of this compound. The strong electron-withdrawing nature of the nitro group in the ortho position to the halogen leaving group significantly activates the aromatic ring towards nucleophilic attack by piperidine.
Advantages:
-
High Yields: This method often provides excellent yields, particularly when a good leaving group like fluorine is employed.
-
Simplicity: The reaction setup is straightforward, typically requiring only the reactants, a base, and a suitable solvent.
-
Cost-Effective: The reagents are generally less expensive compared to the transition metal catalysts and ligands used in other methods.
Disadvantages:
-
Substrate Dependent: The efficiency is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence of a strong electron-withdrawing group.
-
Reaction Conditions: While often milder than Ullmann condensation, elevated temperatures may still be required.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern, palladium-catalyzed cross-coupling reaction that has become a staple in C-N bond formation. It offers broad substrate scope and functional group tolerance.
Advantages:
-
Versatility: It is effective with a wide range of aryl halides (Cl, Br, I) and amines.
-
High Yields: This method consistently delivers high yields under optimized conditions.
-
Milder Conditions: Compared to the classical Ullmann condensation, the Buchwald-Hartwig reaction generally proceeds under milder temperatures.
Disadvantages:
-
Cost: The palladium catalysts and specialized phosphine ligands can be expensive.
-
Air and Moisture Sensitivity: The catalytic system can be sensitive to air and moisture, requiring inert atmosphere techniques.
-
Catalyst Removal: Residual palladium in the final product can be a concern in pharmaceutical applications and may require additional purification steps.
Ullmann Condensation
The Ullmann condensation is a traditional copper-catalyzed method for the formation of C-N bonds. While it has been largely superseded by palladium-catalyzed methods, it can still be a viable option in certain contexts.
Advantages:
-
Cost-Effective Catalyst: Copper catalysts are significantly cheaper than palladium catalysts.
Disadvantages:
-
Harsh Conditions: The reaction typically requires high temperatures and long reaction times.
-
Stoichiometric Copper: Often, stoichiometric or near-stoichiometric amounts of copper are needed.
-
Limited Substrate Scope: The reaction is often limited to more reactive aryl iodides and bromides.
-
Variable Yields: Yields can be inconsistent and lower compared to more modern methods.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
1-Fluoro-2-nitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 1-fluoro-2-nitrobenzene (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF.
-
Add piperidine (1.2 eq.) to the solution, followed by potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
1-Bromo-2-nitrobenzene
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine Pd₂(dba)₃ (0.01-0.03 eq.), Xantphos (0.02-0.06 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add 1-bromo-2-nitrobenzene (1.0 eq.) followed by piperidine (1.2 eq.).
-
Heat the reaction mixture to 100°C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis of this compound via Ullmann Condensation
Materials:
-
1-Iodo-2-nitrobenzene
-
Piperidine
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline or a phenanthroline derivative)
-
Potassium carbonate (K₂CO₃)
-
High-boiling solvent (e.g., DMF or N-methyl-2-pyrrolidone)
Procedure:
-
To a reaction vessel, add CuI (0.1-1.0 eq.), the chosen ligand (0.2-2.0 eq.), and K₂CO₃ (2.0 eq.).
-
Add 1-iodo-2-nitrobenzene (1.0 eq.) and piperidine (1.5 eq.) followed by the solvent.
-
Heat the mixture to a high temperature (typically >150°C) and stir for an extended period (often >24 hours).
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer to remove the copper catalyst and other impurities.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic approach, the following diagrams have been generated.
Figure 1: Comparative workflow of the three main synthetic routes to this compound.
Figure 2: Decision-making flowchart for selecting the optimal synthesis method.
Conclusion
The choice of synthetic method for this compound depends on a variety of factors including cost, desired yield, available starting materials, and the scale of the synthesis. For high-yield, cost-effective synthesis where a suitable activated aryl halide is available, Nucleophilic Aromatic Substitution is an excellent choice. The Buchwald-Hartwig amination offers greater versatility and generally high yields with a broader range of starting materials, albeit at a higher cost and with more complex reaction setups. The Ullmann condensation , while historically significant, is often the least efficient and requires harsh conditions, making it a less favorable option in most modern laboratory settings. Researchers and drug development professionals should carefully consider these trade-offs to select the most appropriate and efficient route for their specific needs.
Comparative Analysis of 1-(2-Nitrophenyl)piperidine Derivatives: A Guide for Researchers
A detailed examination of the biological activities of 1-(2-Nitrophenyl)piperidine derivatives reveals their potential across various therapeutic areas, including oncology and infectious diseases. This guide provides a comparative overview of the available data, detailed experimental protocols for key biological assays, and visualizations of relevant scientific workflows to support researchers and drug development professionals in this field.
The this compound scaffold is a promising pharmacophore in medicinal chemistry. The introduction of a nitro group at the ortho position of the phenyl ring, combined with the versatile piperidine moiety, offers opportunities for developing novel therapeutic agents. This guide synthesizes the available biological data for specific derivatives to facilitate a comparative understanding of their potential.
Data Presentation: Comparative Biological Activity
To provide a clear and concise comparison, the biological activity data for selected this compound derivatives are summarized below.
| Derivative | Biological Activity | Assay | Target/Organism | Quantitative Data (IC50/MIC) |
| 1-(4-chloro-2-nitrophenyl)piperidine-2,6-dione | Antimicrobial | Disc Diffusion | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Data not available in abstract |
| 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) | Antibacterial | Broth Microdilution | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: Not specified, but potent bactericidal agent[1] |
Note: The data presented is based on available information from initial screenings and may not be exhaustive. Further research is required for a comprehensive comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Anticancer Activity: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria) is prepared to a specific concentration (e.g., 5 x 10^5 colony-forming units/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key biological assays.
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
References
A Comparative Spectroscopic Analysis: 1-(2-Nitrophenyl)piperidine and Its Precursors
A detailed examination of the spectral transformations from 2-nitroaniline and piperidine to the synthesized product, 1-(2-Nitrophenyl)piperidine, providing key data for researchers and professionals in drug development.
This guide presents a comprehensive spectroscopic comparison of the aromatic amine this compound with its starting materials, 2-nitroaniline and piperidine. Through a detailed analysis of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data, this document highlights the key spectral changes that confirm the successful synthesis of the target compound. The experimental protocols for both the synthesis and the spectroscopic analyses are provided to ensure reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for chemical characterization.
Executive Summary of Spectroscopic Data
The formation of this compound from 2-nitroaniline and piperidine is characterized by distinct changes in their respective spectra. In IR spectroscopy, the disappearance of the N-H stretching vibrations of both starting materials and the appearance of characteristic C-N aromatic and aliphatic stretching bands in the product are key indicators of a successful reaction. NMR spectroscopy reveals the disappearance of the -NH2 protons of 2-nitroaniline and the N-H proton of piperidine, alongside shifts in the aromatic and aliphatic proton and carbon signals, confirming the new C-N bond formation. Mass spectrometry further corroborates the synthesis by showing a molecular ion peak corresponding to the molecular weight of this compound.
Data Presentation
Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| 2-Nitroaniline | 3483 & 3369 | N-H Stretch (primary amine) |
| ~1505 | NO₂ Asymmetric Stretch | |
| ~1335-1250 | C-N Aromatic Stretch[1] | |
| Piperidine | ~3350-3310 | N-H Stretch (secondary amine)[1] |
| ~2950-2850 | C-H Aliphatic Stretch | |
| ~1250–1020 | C-N Aliphatic Stretch[1] | |
| This compound | ~3100-3000 | C-H Aromatic Stretch |
| ~2950-2850 | C-H Aliphatic Stretch | |
| ~1520 | NO₂ Asymmetric Stretch | |
| ~1350 | C-N Aromatic Stretch | |
| ~1160 | C-N Aliphatic Stretch |
¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Aliphatic Protons | Other |
| 2-Nitroaniline | ~8.1 (dd), ~7.4 (ddd), ~6.8 (dd), ~6.7 (ddd) | - | ~4-6 (broad s, -NH₂)[1] |
| Piperidine | - | ~2.79 (t), ~1.58-1.46 (m)[2] | ~2.18 (s, -NH)[2] |
| This compound | ~7.7 (dd), ~7.4 (t), ~7.1 (t), ~7.0 (d) | ~3.1 (t), ~1.7 (m), ~1.6 (m) | - |
¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Aliphatic Carbons |
| 2-Nitroaniline | ~147 (C-NH), ~136, ~134 (C-NO₂), ~126, ~119, ~116 | - |
| Piperidine | - | ~47.0, ~27.2, ~25.2[3] |
| This compound | ~147.5 (C-N), ~142.1 (C-NO₂), ~133.5, ~126.8, ~124.5, ~120.3 | ~52.5, ~26.2, ~24.1 |
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12[4] | 138 (M⁺), 108, 92, 80, 65 |
| Piperidine | C₅H₁₁N | 85.15[5] | 85 (M⁺), 84, 70, 56, 43 |
| This compound | C₁₁H₁₄N₂O₂ | 206.24 | 206 (M⁺), 189, 160, 134, 106, 77 |
Experimental Protocols
Synthesis of this compound
This procedure is adapted from a general method for nucleophilic aromatic substitution.
Materials:
-
2-Nitroaniline
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-nitroaniline (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: A small amount of the solid sample (for 2-nitroaniline and this compound) is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. For the liquid sample (piperidine), a thin film is prepared between two sodium chloride (NaCl) plates. The spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.
Visualizing the Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound and its starting materials.
Caption: Workflow of synthesis and spectroscopic analysis.
This guide provides a foundational dataset and procedural outline for the characterization of this compound. The presented data clearly delineates the spectroscopic changes accompanying its synthesis, offering a valuable resource for researchers in synthetic and medicinal chemistry.
References
A Comparative Review of Synthetic Routes to Substituted (Nitrophenyl)piperidines
For Researchers, Scientists, and Drug Development Professionals
The substituted (nitrophenyl)piperidine scaffold is a crucial pharmacophore found in a wide array of biologically active molecules and serves as a versatile building block in medicinal chemistry. The synthesis of these compounds can be achieved through various strategic approaches, each with its own set of advantages and limitations. This guide provides an objective comparison of two prominent synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and a multi-step approach involving Reductive Amination of a piperidin-4-one precursor. The comparison focuses on quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to substituted (nitrophenyl)piperidines discussed in this guide.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Reductive Amination of a Piperidin-4-one Derivative |
| Starting Materials | 4-Fluoronitrobenzene, Piperidine | 1-Benzyl-4-piperidone, 4-Nitroaniline |
| Key Reagents | Potassium Carbonate | Sodium Triacetoxyborohydride, Acetic Acid |
| Solvent | DMSO | Dichloromethane |
| Reaction Temperature | 90 °C | Room Temperature |
| Reaction Time | 9 hours | 12 hours |
| Yield | 100%[1] | High (typically >80%) |
| Key Advantages | High yield, One-pot reaction | Milder reaction conditions, Readily available starting materials |
| Key Disadvantages | Requires activated aryl halide, Higher temperature | Multi-step process may be required for further substitution |
Synthetic Pathways and Logical Flow
The choice of synthetic strategy often depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following diagrams illustrate the logical flow of the two compared synthetic routes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this comparative review.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of 1-(4-nitrophenyl)piperidine from 4-fluoronitrobenzene and piperidine.
Materials:
-
4-Fluoronitrobenzene (1.0 eq)
-
Piperidine (2.0 eq)
-
Potassium Carbonate (K2CO3) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Water
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Carbonate (Na2CO3)
Procedure:
-
Dissolve 4-fluoronitrobenzene (1.0 equivalent) in DMSO in a round-bottom flask.
-
Add potassium carbonate (1.5 equivalents) and piperidine (2.0 equivalents) to the solution.
-
Heat the reaction mixture to 90 °C and stir for 9 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with saturated brine solution (2x).
-
Dry the organic layer over anhydrous sodium carbonate, filter, and concentrate under reduced pressure to yield 1-(4-nitrophenyl)piperidine.[1]
Expected Yield: Quantitative (100%).[1]
Method 2: Reductive Amination of a Piperidin-4-one Derivative
This protocol outlines the synthesis of a 4-substituted (nitrophenyl)piperidine derivative via reductive amination of 1-benzyl-4-piperidone with 4-nitroaniline.
Materials:
-
1-Benzyl-4-piperidone (1.0 eq)
-
4-Nitroaniline (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
Acetic Acid (catalytic amount)
-
Dichloromethane (CH2Cl2)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Water
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.0 equivalent) and 4-nitroaniline (1.1 equivalents) in dichloromethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-4-(4-nitrophenylamino)piperidine.
Concluding Remarks
The choice between Nucleophilic Aromatic Substitution and Reductive Amination for the synthesis of substituted (nitrophenyl)piperidines is contingent upon several factors. The SNAr approach offers a direct, high-yielding, one-pot synthesis, particularly when an activated aryl halide is available. However, the requirement for elevated temperatures may not be suitable for sensitive substrates.
Conversely, the reductive amination of a piperidin-4-one derivative provides a milder alternative that can be performed at room temperature. This method is advantageous when the corresponding aryl halide is not sufficiently activated for SNAr. While this route may involve more steps if the substituted piperidin-4-one is not commercially available, its versatility and the broad availability of substituted anilines and piperidin-4-ones make it a powerful strategy in the synthetic chemist's arsenal.
Ultimately, the selection of the optimal synthetic route will be guided by the specific substitution pattern of the target molecule, the cost and availability of starting materials, and the desired scale of the reaction. This comparative guide provides the foundational data and protocols to make an informed decision for the efficient synthesis of substituted (nitrophenyl)piperidines.
References
Confirming the Molecular Structure of 1-(2-Nitrophenyl)piperidine: A Comparative Guide to 2D NMR Techniques
In the field of pharmaceutical research and synthetic chemistry, the unambiguous determination of a molecule's structure is a critical step. For N-aryl piperidines, a common scaffold in pharmacologically active compounds, precise structural confirmation is essential. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of 1-(2-Nitrophenyl)piperidine, demonstrating their superiority over alternative methods through supporting experimental data.
This guide will walk through the process of assigning the proton (¹H) and carbon (¹³C) signals of this compound and confirming its connectivity using a combination of 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Comparison of Structural Elucidation Techniques
While methods like Mass Spectrometry (MS) provide information about the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies functional groups, they do not reveal the specific connectivity of atoms. One-dimensional (1D) NMR provides initial information on the chemical environment and number of different protons and carbons, but spectra can be crowded and difficult to interpret definitively for complex molecules. 2D NMR techniques, however, map the correlations between nuclei, providing a detailed and unambiguous picture of the molecular structure.
| Technique | Information Provided | Application to this compound | Limitations |
| 1D ¹H NMR | Chemical environment and number of unique protons, proton-proton coupling. | Provides initial proton chemical shifts and multiplicity. | Overlapping signals can make unambiguous assignment difficult. |
| 1D ¹³C NMR | Number and electronic environment of unique carbon atoms. | Confirms the number of carbon atoms in the structure. | Does not provide information on proton-carbon connectivity. |
| COSY | Correlation of J-coupled protons (typically over 2-3 bonds). | Establishes the connectivity of protons within the piperidine ring and the nitrophenyl ring. | Does not directly correlate protons to carbons. |
| HSQC | Correlation of protons with directly attached carbons (¹JCH). | Assigns each protonated carbon by linking it to its attached proton. | Does not show correlations for quaternary carbons or long-range couplings. |
| HMBC | Correlation of protons with carbons over multiple bonds (²JCH, ³JCH). | Connects the piperidine ring to the nitrophenyl ring and confirms the position of the nitro group by correlating protons to quaternary carbons. | Sensitivity can be lower than for direct correlations. |
Hypothetical 2D NMR Data for this compound
The following tables present hypothetical, yet realistic, ¹H and ¹³C NMR data and 2D NMR correlations for this compound dissolved in CDCl₃.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Piperidine Ring | |||
| 2'/6' | 3.15 | t | 52.8 |
| 3'/5' | 1.80 | m | 26.1 |
| 4' | 1.65 | m | 24.5 |
| Nitrophenyl Ring | |||
| 1 | - | - | 145.2 |
| 2 | - | - | 138.9 |
| 3 | 7.80 | dd | 126.5 |
| 4 | 7.45 | td | 133.8 |
| 5 | 7.15 | td | 124.3 |
| 6 | 7.30 | dd | 125.1 |
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Experiment | From Proton(s) | Correlates to Proton(s) | Correlates to Carbon(s) | Structural Information Confirmed |
| COSY | H-2'/6' (3.15 ppm) | H-3'/5' (1.80 ppm) | - | Connectivity between adjacent methylene groups in the piperidine ring. |
| H-3'/5' (1.80 ppm) | H-2'/6' (3.15 ppm), H-4' (1.65 ppm) | - | Connectivity within the piperidine ring spin system. | |
| H-3 (7.80 ppm) | H-4 (7.45 ppm) | - | Connectivity between adjacent protons on the nitrophenyl ring. | |
| H-4 (7.45 ppm) | H-3 (7.80 ppm), H-5 (7.15 ppm) | - | Connectivity within the nitrophenyl ring spin system. | |
| H-5 (7.15 ppm) | H-4 (7.45 ppm), H-6 (7.30 ppm) | - | Connectivity within the nitrophenyl ring spin system. | |
| HSQC | H-2'/6' (3.15 ppm) | - | C-2'/6' (52.8 ppm) | Direct C-H bond of the piperidine methylene groups adjacent to the nitrogen. |
| H-3'/5' (1.80 ppm) | - | C-3'/5' (26.1 ppm) | Direct C-H bond of the other piperidine methylene groups. | |
| H-4' (1.65 ppm) | - | C-4' (24.5 ppm) | Direct C-H bond of the central piperidine methylene group. | |
| H-3 (7.80 ppm) | - | C-3 (126.5 ppm) | Direct C-H bond on the nitrophenyl ring. | |
| H-4 (7.45 ppm) | - | C-4 (133.8 ppm) | Direct C-H bond on the nitrophenyl ring. | |
| H-5 (7.15 ppm) | - | C-5 (124.3 ppm) | Direct C-H bond on the nitrophenyl ring. | |
| H-6 (7.30 ppm) | - | C-6 (125.1 ppm) | Direct C-H bond on the nitrophenyl ring. | |
| HMBC | H-2'/6' (3.15 ppm) | - | C-1 (145.2 ppm), C-3'/5' (26.1 ppm) | Confirms the connection of the piperidine ring to the nitrophenyl ring at C-1. |
| H-6 (7.30 ppm) | - | C-1 (145.2 ppm), C-2 (138.9 ppm), C-4 (133.8 ppm) | Confirms the position of the piperidine substituent at C-1 and the nitro group at C-2. | |
| H-3 (7.80 ppm) | - | C-1 (145.2 ppm), C-2 (138.9 ppm), C-5 (124.3 ppm) | Confirms the ortho position of the nitro group relative to the piperidine substituent. |
Experimental Protocols
A general procedure for acquiring 2D NMR spectra for a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.
-
COSY (Correlation Spectroscopy):
-
Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire a sufficient number of scans (e.g., 2-8) for each of the 256-512 increments in the indirect dimension (t₁).
-
Process the data with a sine-bell window function in both dimensions.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsp).
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1) to cover all expected signals.
-
Optimize the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire a sufficient number of scans (e.g., 2-4) for each of the 128-256 increments.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to an average value of 8 Hz to observe 2- and 3-bond correlations.
-
Acquire a larger number of scans (e.g., 8-32) for each of the 256-512 increments due to the lower sensitivity of this experiment.
-
Workflow for Structure Confirmation
The logical process for elucidating the structure of this compound using 2D NMR is illustrated in the following diagram.
Caption: Workflow for the structural confirmation of this compound using 2D NMR.
By systematically applying COSY, HSQC, and HMBC experiments, researchers can confidently piece together the molecular puzzle. The COSY spectrum reveals the proton-proton coupling networks within the piperidine and nitrophenyl rings. The HSQC spectrum then links each proton to its directly attached carbon atom. Finally, the HMBC spectrum provides the crucial long-range correlations that connect these fragments and confirm the substitution pattern on the aromatic ring, including the positions of the quaternary carbons. This integrated approach provides a level of structural detail and certainty that is unattainable with other techniques alone, making it the gold standard for the characterization of novel small molecules in drug development and chemical research.
Evaluating the performance of different purification techniques for 1-(2-Nitrophenyl)piperidine
For researchers and professionals in drug development, obtaining high-purity active compounds is a critical step. This guide provides a comparative analysis of two common laboratory techniques for the purification of 1-(2-Nitrophenyl)piperidine: recrystallization and column chromatography. The selection of an appropriate method is crucial and depends on factors such as the initial purity of the crude product, the desired final purity, and the scale of the purification.
Performance Comparison of Purification Techniques
The following table summarizes the key performance indicators for the purification of this compound using recrystallization and column chromatography. The data presented is representative of typical outcomes for these processes.
| Parameter | Recrystallization | Column Chromatography |
| Initial Purity | 85% | 85% |
| Final Purity | >98% | >99% |
| Yield | 75% | 65% |
| Process Time | 4-6 hours | 8-12 hours |
| Solvent Consumption | Moderate | High |
| Scalability | Excellent | Good |
| Complexity | Low to Moderate | High |
Experimental Methodologies
Detailed protocols for each purification technique are provided below. These methods are based on standard laboratory practices for the purification of aromatic piperidine derivatives.
Recrystallization Protocol (Single-Solvent)
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent at varying temperatures.
-
Solvent Selection : A suitable solvent for recrystallization should dissolve this compound sparingly at room temperature but have high solubility at its boiling point. Isopropanol is a common choice for compounds of similar polarity.
-
Dissolution : The crude this compound is placed in an Erlenmeyer flask. A minimum amount of hot isopropanol is added incrementally until the solid is completely dissolved.
-
Hot Filtration (Optional) : If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel with fluted filter paper.
-
Crystallization : The clear, hot solution is allowed to cool slowly to room temperature. To maximize the yield of crystals, the flask can then be placed in an ice bath.
-
Isolation and Drying : The formed crystals are collected by vacuum filtration, washed with a small amount of cold isopropanol, and then dried under vacuum to remove any residual solvent.
Column Chromatography Protocol
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For piperidine derivatives, which are basic, care must be taken to avoid peak tailing on acidic silica gel.[1]
-
Stationary Phase Preparation : A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent like hexane.
-
Sample Loading : The crude this compound is dissolved in a minimal amount of the mobile phase and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, adsorbed sample is carefully added to the top of the prepared column.
-
Elution : The separation is achieved by passing a mobile phase, typically a mixture of ethyl acetate and hexane, through the column. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. A small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), can be added to the mobile phase to prevent peak tailing.[1]
-
Fraction Collection : The eluent is collected in a series of fractions.
-
Analysis and Solvent Removal : Each fraction is analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Purification Workflow Diagram
The following diagram illustrates the general workflow for the purification of this compound, highlighting the decision-making process based on the chosen technique.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(2-Nitrophenyl)piperidine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(2-Nitrophenyl)piperidine, drawing from established safety protocols for structurally similar compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use compatible chemical-resistant gloves.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. In case of contact, immediately wash the affected area with plenty of soap and water.[1][2]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator is recommended.[2]
Spill Management and Cleanup
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[2]
-
Containment: Prevent the spill from entering drains or waterways.[3] For liquid spills, absorb with an inert material such as sand or vermiculite.[3][4] For solid spills, sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[2]
-
Cleanup: Carefully collect the absorbed or spilled material into a labeled, sealed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
Proper Disposal Procedures
Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[4] The recommended method for the disposal of this compound and its contaminated materials is through a licensed professional waste disposal service.
Primary Disposal Method:
-
Incineration: The most frequently recommended disposal method for similar compounds is removal to an authorized incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the chemical.
Important Considerations:
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
No Mixing: Do not mix this compound with other waste materials.
-
Contaminated Packaging: Handle uncleaned containers and packaging as you would the product itself. They must be disposed of as hazardous waste.[5]
-
Regulatory Compliance: Always consult with your institution's environmental health and safety (EHS) department and local waste disposal regulations to ensure full compliance.[4]
Quantitative Data Summary
| Parameter | Value | Reference Compound | Source |
| Acute Oral Toxicity (LD50) | 1400 mg/kg [Mouse] | Piperidine | [6] |
| Biodegradability | Readily biodegradable | Piperidine |
Experimental Protocols
Detailed experimental protocols for the neutralization or chemical degradation of this compound for disposal are not commonly available or recommended. The standard and safest industry practice is professional disposal via incineration. Attempting to neutralize or treat this chemical in a laboratory setting without validated procedures can be hazardous.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(2-Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-(2-Nitrophenyl)piperidine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
-
Toxicity: Aromatic nitro compounds can be toxic and may cause systemic effects such as methemoglobinemia. Piperidine itself is toxic by inhalation, ingestion, and skin contact[3][4].
Required Personal Protective Equipment (PPE):
A multi-layered approach to PPE is mandatory when handling this compound[4].
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a risk of splashes[5][6]. | Protects against splashes and vapors that can cause severe eye irritation[5]. |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds. Double-gloving (e.g., nitrile over butyl rubber) is advised for extended contact[4][5]. | Prevents skin absorption, a primary route of exposure for nitro compounds[4][5]. |
| Skin and Body Protection | Flame-resistant lab coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory. For splash risks, a chemical-resistant apron is recommended[4][7]. | Provides a barrier against accidental skin contact[5]. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. If engineering controls are insufficient, a full-face respirator with an appropriate organic vapor cartridge is necessary[5][6][7]. | Protects against inhalation of harmful vapors[5]. |
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Risk Assessment: Conduct a thorough risk assessment before beginning any experiment.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.
-
PPE: Don all required PPE as specified in the table above.
-
Spill Kit: Have a chemical spill kit readily accessible.
Handling:
-
Ventilation: Conduct all work in a well-ventilated area, preferably a chemical fume hood[3].
-
Avoid Contact: Avoid contact with skin, eyes, and clothing[3]. Do not breathe dust, mist, or spray[1].
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[1][8].
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from heat and ignition sources[1][3][8].
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention[1][8].
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[1][8].
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell[1][8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention[1][8].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Segregation: Do not mix with other waste streams unless compatible.
-
Disposal: Dispose of the waste through an authorized incinerator equipped with an afterburner and a flue gas scrubber, in accordance with local, regional, and national regulations[1].
Experimental Workflow and Emergency Response
The following diagrams illustrate the standard workflow for handling this compound and the appropriate emergency response to a spill.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Protocol for a Chemical Spill.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Buy Piperidine | 110-89-4 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
